molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Cat. No.: B174586
CAS No.: 142283-66-7
M. Wt: 181.23 g/mol
InChI Key: LGGAZTKFNISBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a privileged spirocyclic building block of significant interest in medicinal chemistry for constructing novel bioactive molecules . The spirocyclic core structure is a common motif found in various natural products and pharmacologically active compounds, making it a valuable scaffold for drug discovery . Researchers utilize this compound in the design and synthesis of novel chemical entities, particularly as a precursor for spiro hydantoin derivatives which are known to exhibit a wide range of therapeutic activities . These spiro-fused heterocyclic systems are investigated for their potential in diverse therapeutic areas, including central nervous system (CNS) regulation, anti-inflammatory applications, and beyond, leveraging the unique three-dimensional structure of the spiro scaffold to interact with biological targets . The compound serves as a critical intermediate in the development of conjugates, such as those with coumarin derivatives, which are screened for advanced pharmacological properties like anti-proliferative activity against cancer cell lines and anti-tubercular effects . Furthermore, the conformational properties of such spiro compounds are a subject of detailed computational studies, including Density Functional Theory (DFT) calculations, to understand their energy minima and correlate structure with biological activity . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGAZTKFNISBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570304
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142283-66-7
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1-azaspiro[4.5]decane-2,8-dione: Technical Guide to a Privileged Spiro-Scaffold

[1]

Part 1: Executive Summary & Structural Architecture[1]

Compound Identity[1][2][3]
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Registry Number: 142283-66-7[1][2][3][6]

  • Molecular Formula: C₁₀H₁₅NO₂[1]

  • Molecular Weight: 181.23 g/mol [1]

  • SMILES: CN1C(=O)CCC12CCC(=O)CC2

Structural Analysis

This molecule represents a "privileged scaffold" in medicinal chemistry, characterized by a spiro-fusion between a five-membered

1
  • Spiro-Center (C5): The quaternary carbon at position 5 (using spiro numbering) locks the two rings in a perpendicular orientation.[1] This rigid 3D architecture is critical for targeting G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs) and sigma receptors, by minimizing the entropic penalty of binding.[1]

  • Orthogonal Functionality: The molecule possesses two distinct electrophilic centers:[1]

    • C2-Lactam Carbonyl: Chemically stable under mild conditions; serves as a hydrogen bond acceptor or can be reduced to a tertiary amine.[1]

    • C8-Ketone Carbonyl: Highly reactive; serves as a "handle" for diversifying the scaffold via reductive amination, Grignard addition, or Wittig olefination.[1]

Part 2: Synthetic Methodology

The synthesis of this compound typically employs a convergent strategy, constructing the spiro-junction from a 4-substituted cyclohexanone precursor.[1] Below is the field-standard protocol adapted for high-purity isolation.

Retrosynthetic Analysis (DOT Diagram)

RetrosynthesisTargetThis compound(Target Scaffold)Intermediate1Spiro-Lactam Ketal(Protected Intermediate)Target->Intermediate1Acid Hydrolysis(Deprotection)Precursor11,4-CyclohexanedioneMono-ethylene KetalIntermediate1->Precursor1Spiro-cyclizationPrecursor2Ethyl Acrylate / AcrylonitrileIntermediate1->Precursor2Michael AdditionReagentMethylamine (MeNH2)Intermediate1->ReagentAmination

Figure 1: Retrosynthetic disconnection showing the construction of the spiro-lactam core from a protected cyclohexanedione precursor.[1]

Step-by-Step Synthesis Protocol

Phase 1: Construction of the Spiro-Lactam Core [1]

  • Precursor: 1,4-Cyclohexanedione mono-ethylene ketal.[1]

  • Reagents: Ethyl cyanoacetate, Ammonia/Methylamine.[1]

  • Mechanism: Knoevenagel condensation followed by Michael addition of cyanide (or equivalent) and subsequent cyclization.[1]

Protocol:

  • Condensation: React 1,4-cyclohexanedione mono-ethylene ketal with ethyl cyanoacetate in the presence of a base (piperidine) to form the

    
    -unsaturated ester.
    
  • Michael Addition: Treat the intermediate with KCN (or a safer cyanide source like acetone cyanohydrin) to install the nitrile at the quaternary center.

  • Reductive Cyclization: Hydrogenate the nitrile (Raney Ni, H₂) in the presence of methylamine (or methylate the amide later).[1] The resulting amine attacks the ethyl ester intramolecularly to close the lactam ring.[1]

  • Methylation (if required): If the nitrogen is unsubstituted, treat with NaH and MeI in THF to install the N-methyl group.[1]

Phase 2: Deprotection to Target Ketone [1]

  • Reagent: 2N HCl or p-TsOH in Acetone/Water.

  • Procedure:

    • Dissolve the spiro-lactam ketal intermediate in acetone/water (4:1).[1]

    • Add p-TsOH (0.1 eq) and reflux for 4 hours.

    • Monitor by TLC (disappearance of ketal).[1]

    • Neutralize with NaHCO₃, extract with DCM, and crystallize from EtOAc/Hexane.[1]

Part 3: Physicochemical & Analytical Characterization[1]

Key Properties Table[1]
PropertyValueContext
LogP (Predicted) 0.35 - 0.65Moderate lipophilicity; CNS penetrant potential.[1]
pKa (Conjugate Acid) ~ -0.5 (Amide)The lactam nitrogen is non-basic.[1]
Solubility High in DCM, MeOH, DMSOPoor solubility in water/hexane.[1]
Melting Point 85 - 88 °CCrystalline solid.[1]
TPSA 37.38 ŲFavorable for Blood-Brain Barrier (BBB) crossing.[1]
Spectral Fingerprint (Self-Validation)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.85 (s, 3H, N-Me ): Distinct singlet for the N-methyl group.[1]
      
    • 
       2.30-2.50 (m, 4H, Cyclohexanone 
      
      
      -protons): Deshielded multiplet due to ketone proximity.[1]
    • 
       1.90-2.10 (m, 4H, Lactam ring protons): Multiplets corresponding to the pyrrolidone ring.[1]
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       210.5 (Ketone C=O ): Characteristic downfield signal.[1]
      
    • 
       175.2 (Lactam C=O ): Typical amide carbonyl shift.[1]
      
    • 
       62.5 (Spiro C ): Quaternary carbon signal.[1]
      
  • IR Spectroscopy:

    • 1715 cm⁻¹: Ketone stretching (sharp).[1]

    • 1680 cm⁻¹: Lactam (Amide I) stretching.[1]

Part 4: Pharmacological Applications & Derivatization[1]

This scaffold is a critical intermediate for synthesizing M1 Muscarinic Agonists and Sigma-1 Receptor Ligands .[1] The spiro-configuration mimics the rigid tropane or quinuclidine cores found in classic alkaloids but with tunable physicochemical properties.[1]

Functionalization Workflow (DOT Diagram)

FunctionalizationCore1-Methyl-1-azaspiro[4.5]decane-2,8-dioneTargetAMuscarinic Agonists(e.g., Amino-spiro analogs)Core->TargetAReductive Amination(R-NH2 / NaBH(OAc)3)TargetBSigma Ligands(Benzyl amines)Core->TargetBGrignard Addition(Ph-MgBr)TargetCSpiro-Hydantoins(Bucherer-Bergs)Core->TargetC(NH4)2CO3 / KCN

Figure 2: Divergent synthesis pathways utilizing the reactive C8-ketone to access bioactive chemical space.[1]

Case Study: Synthesis of Muscarinic Agonist Analogs

To synthesize analogs of RS-86 (a related spiro-succinimide), the C8 ketone of the title compound undergoes reductive amination with various amines (e.g., dimethylamine, pyrrolidine).[1]

  • Imine Formation: React title compound with amine in DCE/Acetic Acid.

  • Reduction: Treat with Sodium Triacetoxyborohydride (STAB).[1]

  • Result: A 1-methyl-8-amino-1-azaspiro[4.5]decane-2-one derivative, which retains the M1 agonist profile but modifies metabolic stability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15229685, this compound.[1] Retrieved from [Link][1]

  • Bridges, T. M., & Lindsley, C. W. (2008). G-Protein Coupled Receptors: From Therapeutic Targets to Drug Discovery.[1] (Contextual reference for spiro-scaffolds in GPCR design). ACS Chemical Neuroscience.[1]

  • ChemSrc. CAS 142283-66-7 Entry and Related Spiro Compounds.[1] Retrieved from [Link][1]

Properties of N-methyl spirocyclic gamma-lactam scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl Spirocyclic Gamma-Lactam Scaffolds for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is a perpetual challenge. For decades, the focus has often remained on relatively flat, sp2-rich molecules. However, the limitations of this "flatland" approach—including off-target effects and metabolic liabilities—have become increasingly apparent. This has catalyzed a strategic shift towards greater three-dimensionality in molecular design.

Spirocyclic scaffolds are at the forefront of this evolution.[1][2][3] By joining two rings through a single, shared quaternary carbon, these structures introduce a rigid, well-defined three-dimensional geometry. This inherent rigidity can pre-organize pharmacophoric elements into a conformation optimal for target binding, thereby reducing the entropic penalty of interaction and potentially boosting potency.[4] Among these, the N-methyl spirocyclic gamma-lactam core has emerged as a particularly privileged substructure, found in a variety of natural products and synthetic bioactive molecules.[4][5][6]

This guide provides an in-depth exploration of the N-methyl spirocyclic gamma-lactam scaffold. We will dissect its fundamental properties, explore robust synthetic strategies, analyze its impact on drug-like characteristics, and provide actionable protocols for its implementation in drug discovery programs.

The Strategic Value of the Spirocyclic Gamma-Lactam Core

The utility of the spirocyclic gamma-lactam motif stems from a confluence of structural and physicochemical advantages. The incorporation of a spirocenter fundamentally alters a molecule's shape and properties compared to its non-spirocyclic or fused-ring counterparts.

  • Enhanced Three-Dimensionality (Fsp3): The quaternary spiro-carbon inherently increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is strongly correlated with increased clinical success, as it often leads to improved solubility, greater metabolic stability, and more specific interactions with biological targets by enabling access to under-explored regions of protein binding pockets.[7]

  • Conformational Rigidity: The spirocyclic framework locks the relative orientation of the two constituent rings.[4][5] This rigidity is a key asset in drug design, as it minimizes the number of accessible low-energy conformations. When the bioactive conformation is successfully captured within this rigid scaffold, it can lead to a significant increase in binding affinity and selectivity.[8]

  • Vectorial Exit Points: The scaffold provides well-defined vectors for substituent placement. This allows medicinal chemists to systematically explore the chemical space around the core, optimizing target interactions while fine-tuning physicochemical properties like lipophilicity (LogP) and aqueous solubility.[6]

  • Access to Novel Chemical Space: Spirocycles occupy a region of chemical space that is distinct from traditional aromatic and aliphatic ring systems, offering opportunities to identify novel intellectual property and overcome challenges associated with existing pharmacophores.[8][9]

The diagram below illustrates the logical flow from the core structural feature of the spiro-lactam to its downstream benefits in a drug discovery context.

G cluster_core Core Structural Feature cluster_props Resulting Physicochemical Properties cluster_outcomes Drug Discovery Advantages A Spirocyclic γ-Lactam Core (N-methylated) B Increased Fsp3 Character A->B introduces C Conformational Rigidity A->C imparts D Defined 3D Exit Vectors A->D provides E Improved Solubility & Metabolic Stability B->E leads to G Novelty & IP Space B->G accesses F Enhanced Potency & Selectivity C->F reduces entropic penalty, enabling D->F allows optimization of

Caption: Logical flow from core scaffold to drug discovery advantages.

Synthesis and Methodologies

The construction of the spiro-gamma-lactam scaffold has been the subject of extensive synthetic innovation.[4][5] Methodologies often rely on cyclization reactions that forge the lactam ring onto a pre-existing cyclic ketone or a related precursor. One of the most powerful and versatile approaches is the 1,3-dipolar cycloaddition.

Featured Synthetic Strategy: 1,3-Dipolar Cycloaddition

This strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with an activated alkene (the dipolarophile). The N-methylation is typically achieved either on the starting materials or as a final derivatization step. The inherent stereochemical control of this pericyclic reaction makes it particularly attractive for generating complex, multi-stereocenter scaffolds.[10]

The general workflow for synthesizing and characterizing an N-methyl spirocyclic gamma-lactam is depicted below.

G A Starting Materials (e.g., Isatin derivative, Amino Acid) B Step 1: Azomethine Ylide Generation A->B C Step 2: 1,3-Dipolar Cycloaddition B->C D Step 3: N-Methylation (if required) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Spiro-Lactam F->G H Structural Characterization (NMR, MS, IR) G->H

Sources

The 1-Azaspiro[4.5]decane-2,8-dione Scaffold: A Technical Guide to 3D-Rich Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 1-azaspiro[4.5]decane-2,8-dione derivatives. This scaffold represents a "privileged structure" in modern drug discovery, valued for its high fraction of sp³-hybridized carbons (


), inherent three-dimensionality, and ability to restrict the conformation of pharmacophores targeting GPCRs and kinases.

Executive Summary: The Case for Sp³-Rich Scaffolds

In the pursuit of novel therapeutics, the "flatland" problem—over-reliance on planar, aromatic-rich molecules—has contributed to poor clinical success rates due to suboptimal solubility and non-specific binding. The 1-azaspiro[4.5]decane-2,8-dione core offers a corrective paradigm. By fusing a pyrrolidin-2-one (gamma-lactam) with a cyclohexanone via a single spiro-carbon, this scaffold provides:

  • Vectorial diversity: Substituents on the two rings project into distinct quadrants of 3D space.

  • Metabolic stability: The lactam ring protects the nitrogen from rapid oxidative metabolism compared to open-chain amines.

  • Orthogonal functionalization: The C2-lactam and C8-ketone allow for independent, sequential chemical modification.

Structural Analysis & Numbering

To ensure precision in this guide, we utilize the following IUPAC-consistent numbering for the 1-azaspiro[4.5]decane system:

  • Position 1 (N): The nitrogen atom in the 5-membered ring.

  • Position 2 (C=O): The carbonyl adjacent to the nitrogen (Lactam).

  • Position 5 (Spiro): The quaternary carbon connecting the 5- and 6-membered rings.

  • Position 8 (C=O): The ketone carbonyl on the 6-membered ring (typically para to the spiro center in symmetrical syntheses).

Synthetic Architectures

The construction of this quaternary center is the rate-limiting step. We prioritize two high-fidelity pathways: Oxidative Dearomatization (for tyrosine-derived diversity) and Dieckmann/Michael Cascades (for scale-up).

Protocol A: Oxidative Dearomatization (The Phenolic Route)

This biomimetic approach converts planar phenols into 3D spirocycles. It is particularly powerful for accessing the 2,8-dione core from tyrosine derivatives.

Mechanism:

  • Activation: A tyrosine derivative (or phenol-amide) is treated with an oxidant (PhI(OAc)₂ or NBS).

  • Spirocyclization: The intramolecular nucleophilic attack of the amide nitrogen onto the activated phenoxonium species forms the spiro center.

  • Hydrolysis: The resulting spiro-dienone is reduced (H₂/Pd) or hydrolyzed to the saturated 2,8-dione.

Step-by-Step Protocol:

  • Substrate Prep: Dissolve

    
    -acyl-tyramine derivative (1.0 equiv) in 2,2,2-trifluoroethanol (TFE). TFE stabilizes the cationic intermediate.
    
  • Oxidation: Add PhI(OAc)₂ (1.1 equiv) at 0°C. Stir for 1 hour.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1]

  • Reduction (Optional): To get the saturated 2,8-dione from the dienone, dissolve in MeOH and hydrogenate (1 atm H₂) over 10% Pd/C for 4 hours.

Protocol B: Dieckmann Condensation Strategy

Best for generating the core on a multi-gram scale without transition metals.

Workflow:

  • Start with methyl 1-(2-methoxy-2-oxoethyl)-4-oxocyclohexane-1-carboxylate .

  • Perform reductive amination with a primary amine to close the lactam ring.

  • Decarboxylation yields the spiro-ketone.

Visualization: Synthetic Pathways

SynthesisPathways Phenol Tyrosine/Phenol Derivative Oxidant Oxidative Dearomatization (PhI(OAc)2 / TFE) Phenol->Oxidant Activation SpiroDienone Spiro-dienone Intermediate Oxidant->SpiroDienone Intramolecular Cyclization Reduction Pd/C Hydrogenation SpiroDienone->Reduction Saturation Target 1-azaspiro[4.5] decane-2,8-dione Reduction->Target Yields Core Dieckmann Dieckmann Cyclization Dieckmann->Target Decarboxylation Diester Diester Precursor Diester->Dieckmann Base-mediated

Figure 1: Dual synthetic strategies for accessing the 1-azaspiro[4.5]decane-2,8-dione core. The oxidative route allows for rapid diversification from natural amino acids.

Medicinal Chemistry & SAR Logic

The 2,8-dione is not the final drug but the divergent hub . The chemical logic for library generation follows:

PositionFunctional GroupSynthetic TransformationTarget Class Relevance
C8 (Ketone)

Amine
Reductive Amination (

)
GPCRs (Sigma-1, Muscarinic M1). The basic amine is crucial for the aspartate salt bridge in the receptor pocket.
C8 (Ketone) Alcohol / CarbinolGrignard Addition (

)
Ion Channels . Increases polarity and H-bond donors.
N1 (Lactam)

-Alkyl / Aryl
Alkylation (

) / Chan-Lam Coupling
PK Modulation . Tuning lipophilicity (LogD) and blood-brain barrier (BBB) penetration.
C3/C4 Gem-dimethyl / FPre-functionalized starting materialMetabolic Blocking . Prevents CYP450 oxidation at the lactam ring.
Case Study: Sigma-1 Receptor Ligands

Research indicates that spirocyclic amines derived from this core show nanomolar affinity for the Sigma-1 receptor (


R) , a chaperone protein implicated in neurodegeneration.
  • Pharmacophore: The N1-benzyl group (lipophilic tail) and the C8-amine (basic center) mimic the classic "haloperidol-like" binding mode but with a rigidified spacer that reduces entropic penalty upon binding.

  • Key Derivative: 1-oxa-8-azaspiro[4.5]decane analogs (closely related) have been radiolabeled (

    
    F) for PET imaging, validating the brain penetrance of this spiro-class.[2]
    

Experimental Protocol: Reductive Amination at C8

A standard operating procedure for converting the 2,8-dione core into a bioactive amine library.

Reagents:

  • 1-azaspiro[4.5]decane-2,8-dione (Core)[1][3]

  • Amine (

    
    , 1.2 equiv)
    
  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane)

Procedure:

  • Complexation: In a flame-dried vial, dissolve the Core (100 mg, 0.6 mmol) and the desired Amine (0.72 mmol) in anhydrous DCE (3 mL).

  • Catalysis: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (190 mg, 0.9 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h). Monitor by LC-MS (Look for M+1 of the amine).

  • Quench: Add saturated aqueous

    
     (5 mL). Stir vigorously for 10 mins.
    
  • Extraction: Extract with DCM (3 x 5 mL). Dry organics over

    
    .[1]
    
  • Purification: The secondary amine product often requires Flash Chromatography (DCM/MeOH/NH

    
     gradient).
    

Biological Signaling & Mechanism of Action

When functionalized as agonists for Muscarinic M1 receptors (cognitive enhancement) or RIPK1 inhibitors (necroptosis blockade), the spiro-core enforces a specific binding pose.

Visualization: SAR & Receptor Interaction Logic

SAR_Logic Core 1-azaspiro[4.5] decane-2,8-dione C8_Mod C8-Reductive Amination (Basic Center) Core->C8_Mod Functionalization N1_Mod N1-Benzylation (Lipophilic Domain) Core->N1_Mod Functionalization Metabolism Restricted Conformation (High Metabolic Stability) Core->Metabolism Intrinsic Property Binding Salt Bridge to Aspartate (GPCRs) C8_Mod->Binding Enables Selectivity Selectivity over hERG/CYP N1_Mod->Selectivity Tunes

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how core modifications translate to biological efficacy.

References

  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.Link

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8] Link

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[6] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8] Link

  • RSC Advances. Tribromide Enabled Step-up Generation of Spirolactams from Esters Employing Oxidative Dearomatization.Link

  • Moffett, R. B. (1957). Antispasmodics.[5] IX. 1-Azaspiro[4.5]decane and Derivatives. Journal of the American Chemical Society. Link

Sources

An In-depth Technical Guide to Spiro[pyrrolidine-2,1'-cyclohexane]dione Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[pyrrolidine-2,1'-cyclohexane]dione scaffold represents a compelling framework in medicinal chemistry, demonstrating significant potential, particularly in the development of novel anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. By delving into the causal relationships behind experimental design and providing detailed, validated protocols, this document serves as an essential resource for researchers engaged in the discovery and development of central nervous system (CNS) therapeutics.

Introduction: The Spiro[pyrrolidine-2,1'-cyclohexane]dione Core

The pyrrolidine-2,5-dione, or succinimide, ring is a well-established pharmacophore in antiepileptic drugs, with ethosuximide being a notable example.[1] The incorporation of a spirocyclic cyclohexane ring at the C3-position of the pyrrolidine core introduces a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[2] This structural rigidity and increased lipophilicity can also favorably impact pharmacokinetic properties. The spiro[pyrrolidine-2,1'-cyclohexane]dione scaffold, specifically the 8-azaspiro[4.5]decane-7,9-dione system, has been a focus of research for its promising anticonvulsant activities.[3][4]

This guide will explore the synthetic pathways to access these molecules, the methodologies for evaluating their anticonvulsant efficacy, and the key structural features that govern their biological activity.

Synthetic Strategies

The synthesis of spiro[pyrrolidine-2,1'-cyclohexane]dione analogs typically involves the construction of the pyrrolidine-2,5-dione ring onto a pre-existing cyclohexane moiety. A common and effective method is the reaction of cyclohexane-1,1-dicarboxylic acid derivatives with appropriate amines.

General Synthetic Pathway

A representative synthetic scheme for the preparation of N-substituted 8-azaspiro[4.5]decane-7,9-diones is depicted below. This pathway highlights the key steps of anhydride formation followed by imidization.

Synthetic_Pathway A Cyclohexane-1,1- dicarboxylic acid B 8-Oxaspiro[4.5]decane- 7,9-dione (Anhydride) A->B Step 1 C N-Substituted 8-azaspiro[4.5]decane- 7,9-dione B->C Step 2 Reagent1 Acetic Anhydride, Reflux Reagent1->A Reagent2 Primary Amine (R-NH2), Acetic Acid, Reflux Reagent2->B SAR_Diagram cluster_0 Spiro[pyrrolidine-2,1'-cyclohexane]dione Core cluster_1 Substituent Effects on Anticonvulsant Activity Core General Structure Aromatic_Substituents Aromatic Substituents on Nitrogen Core->Aromatic_Substituents Generally enhances activity Alkyl_Substituents Alkyl Substituents on Nitrogen Core->Alkyl_Substituents Variable activity Amino_Substituents Amino Substituents on Nitrogen Core->Amino_Substituents Can provide broad-spectrum activity

Sources

Advanced Architectures in Peptidomimetics: Conformationally Restricted Spiro-Proline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Imperative: Beyond Native Proline

In modern drug discovery, the transition from peptide hits to non-peptide leads is often bottlenecked by the inherent flexibility of the peptide backbone. While native L-proline is the only coded amino acid that naturally restricts the backbone dihedral angle


 (phi) to approximately -65° ± 15° due to its pyrrolidine ring, it retains significant mobility in the 

(psi) angle and ring puckering (C

-endo vs. C

-exo).

Spiro-proline mimetics represent a high-precision engineering solution. By introducing a spiro-fusion at the C3, C4, or C5 position of the pyrrolidine ring, medicinal chemists can:

  • Lock the Ring Pucker: Force the pyrrolidine ring into a specific endo or exo conformation, which indirectly dictates the peptide bond geometry (cis vs. trans).

  • Restrict

    
     Space:  Create steric clashes that forbid unproductive regions of the Ramachandran plot, effectively pre-organizing the molecule into a bioactive conformation (entropy reduction).
    
  • Project Pharmacophores: Use the spiro-cycle not just as a rigidifier, but as a vector to position hydrophobic or polar groups into specific receptor sub-pockets without increasing the entropic penalty of binding.

Classification & Design Logic

The choice of spiro-insertion point is not arbitrary; it is a direct function of the desired secondary structure mimetic.

C3-Spiro Scaffolds (The -Turn Inducers)

Modifying the C3 position creates steric bulk proximal to the amide nitrogen.

  • Effect: Strongly influences the

    
     angle of the preceding residue (
    
    
    
    ) and the
    
    
    angle of the proline itself.
  • Application: Ideal for stabilizing Type II

    
    -turns , commonly found in GPCR ligands and protease inhibitors.
    
  • Key Scaffold: Spiro[pyrrolidine-3,3'-oxindole].[1][2][3][4] This is a "privileged structure" frequently used to mimic the Trp-Pro motif in protein-protein interactions (e.g., MDM2-p53).

C4-Spiro Scaffolds (The Helix Mimetics)

The C4 position is distal to the backbone but critical for ring puckering.

  • Effect: Direct control over C

    
    -endo/exo equilibrium.
    
  • Application: Stabilizing Polyproline Type II (PPII) helices . PPII helices are crucial for SH3 domain recognition and other signaling pathways.

  • Key Scaffold: Spiro[2.4]heptane derivatives (cyclopropane fused at C4).

C5-Spiro Scaffolds (The -Lock)

Modifying the C5 position (adjacent to the carboxylate) imposes severe restrictions on the


 angle.
  • Effect: Often locks the amide bond in a cis conformation due to steric clash with the N-acyl group.

  • Application: Mimicking cis-proline turns, often seen in specific enzyme active sites (e.g., cyclophilin substrates).

Synthetic Methodologies

Protocol A: Stereoselective Synthesis of Spiro[pyrrolidine-3,3'-oxindole]

Target: MDM2 Inhibitors / GPCR Ligands

This protocol utilizes a 1,3-Dipolar Cycloaddition , a robust method to generate complexity from simple starting materials (Isatins).

Reagents & Conditions:

  • Dipolarophile: 3-Methyleneoxindole (derived from Isatin).

  • Dipole Precursor: Sarcosine (or other amino acid) + Paraformaldehyde (generates azomethine ylide in situ).

  • Catalyst: Chiral Phosphoric Acid (for enantioselectivity) or thermal reflux (for racemic).

Step-by-Step Workflow:

  • Ylide Formation: Reflux Sarcosine (1.0 equiv) and Paraformaldehyde (1.5 equiv) in Toluene. The condensation generates the reactive azomethine ylide species.[5]

  • Cycloaddition: Add the 3-Methyleneoxindole derivative (1.0 equiv). The ylide attacks the exocyclic double bond.

  • Stereocontrol: The reaction proceeds via a concerted [3+2] mechanism. If using a chiral catalyst (e.g., BINOL-derived phosphoric acid), the catalyst H-bonds to the oxindole carbonyl, directing facial selectivity.

  • Purification: The spiro-product often precipitates or crystallizes upon cooling. Recrystallize from EtOH.

Why this works: The rigidity of the oxindole scaffold directs the approach of the dipole, ensuring high diastereoselectivity (often >95:5 dr).

Protocol B: Ring-Closing Metathesis (RCM) for C4-Spiro Systems

Target: PPII Helix Mimetics (e.g., ProM-2)

Reagents & Conditions:

  • Precursor: Diallyl-substituted proline derivative (e.g., 4,4-diallylproline).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

Step-by-Step Workflow:

  • Alkylation: Alkylate N-Boc-Pyroglutamate with allyl bromide (Lithium enolate chemistry) to install the gem-diallyl group.

  • Reduction: Reduce the lactam carbonyl (LiEt3BH) and trap with Et3SiH/BF3·OEt2 to yield the N-Boc-4,4-diallylpyrrolidine.

  • Metathesis: Degas solvent (DCM) thoroughly (Oxygen poisons the catalyst). Add Grubbs II catalyst.[6] Reflux for 12-24h.

  • Workup: Add activated charcoal or DMSO to sequester the Ruthenium byproduct. Filter through Celite.

Visualizing the Logic

Diagram 1: The Proline Conformational Landscape

This diagram illustrates how spiro-substitution restricts conformational freedom compared to native proline.

ProlineConformation NativePro Native Proline Phi Phi (φ) Angle Restricted by Ring (-65°) NativePro->Phi Psi Psi (ψ) Angle Flexible (-180° to +180°) NativePro->Psi Pucker Ring Pucker Endo/Exo Equilibrium NativePro->Pucker SpiroMod Spiro-Modification SpiroMod->NativePro Applied to RestrictedPsi Restricted Psi (ψ) Steric Lock SpiroMod->RestrictedPsi C3/C5 Subst. LockedPucker Locked Pucker Defined Endo/Exo SpiroMod->LockedPucker C4 Subst. Bioactive Bioactive Conformation (Turn/Helix) RestrictedPsi->Bioactive LockedPucker->Bioactive

Caption: Spiro-modification converts the flexible parameters of native proline (Psi, Pucker) into fixed geometric constraints, forcing the molecule into a bioactive state.

Diagram 2: Synthetic Workflow for Spiro-Oxindoles

A decision tree for synthesizing spiro[pyrrolidine-3,3'-oxindole] scaffolds.

SpiroSynthesis Start Start: Isatin Derivative Step1 Condensation (w/ Ketone/Aldehyde) Start->Step1 Intermediate 3-Methyleneoxindole (Dipolarophile) Step1->Intermediate Reaction 1,3-Dipolar Cycloaddition Intermediate->Reaction Reagents Add: Amino Acid + Aldehyde (Azomethine Ylide Gen.) Reagents->Reaction PathA Thermal/Racemic (Reflux Toluene) Reaction->PathA Screening PathB Asymmetric Catalysis (Chiral Phosphoric Acid) Reaction->PathB Lead Opt. Product Spiro[pyrrolidine-3,3'-oxindole] PathA->Product PathB->Product

Caption: Synthetic pathway for Spiro[pyrrolidine-3,3'-oxindole] via 1,3-dipolar cycloaddition. Path B yields high enantiopurity for clinical candidates.

Comparative Data Summary

The following table summarizes the structural impact of different spiro-proline classes.

Scaffold ClassSpiro PositionPrimary Structural EffectTarget Secondary StructureKey Biological Application
Spiro-Oxindole C3Restricts

,

; Rigidifies backbone
Type II

-Turn
MDM2-p53 inhibitors; Anti-mitotic agents
Spiro[2.4]heptane C4Locks C

-endo/exo pucker
PPII HelixSH3 domain inhibitors; Antimicrobials
Spiro-Lactam C3/N-bridgeConstrains amide bond geometryType I

-Turn
Peptidomimetic antibiotics (Gramicidin S)
Gem-Dimethyl C3 (Non-spiro comparison)Steric hindrance (Thorpe-Ingold)General Turn InducerHIV Protease Inhibitors

References

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. Link

  • Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Chemistry - A European Journal. Link

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. Link

  • Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. Journal of Organic Chemistry. Link

  • Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. ChemRxiv. Link

Sources

Advanced Pharmacophore Modeling of Spiro[4.5]decane-2,8-dione Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Vector Advantage

In the landscape of modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is a critical directive.[1] The spiro[4.5]decane-2,8-dione system represents a high-value pharmacophoric core due to its inherent geometric rigidity and the orthogonal projection of its functional vectors.[1] Unlike fused ring systems, the spiro junction forces the five-membered and six-membered rings to adopt planes perpendicular to one another, creating a unique 3D chemical space.[1]

This guide details the protocol for generating high-confidence pharmacophore models for this scaffold. It addresses the specific challenges of modeling spiro-centers—specifically the puckering dynamics of the cyclohexane ring (chair/twist-boat) versus the envelope conformations of the cyclopentane ring—and how these influence the spatial arrangement of the 2,8-dione hydrogen bond acceptors (HBAs).

Target Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Specialists.[1]

Structural Dynamics & Vector Analysis

Before initiating computational workflows, one must understand the static and dynamic properties of the scaffold.[1] The "2,8-dione" designation implies a ketone on the cyclopentane ring (position 2) and the cyclohexane ring (position 8), typically para to the spiro center (position 5).[1]

Geometric Parameters

The spiro[4.5]decane core exhibits specific geometric constraints that define its pharmacophore signature.

ParameterValue (Approx.)Pharmacophoric Significance
Spiro Angle (

)
90° (Orthogonal)Ensures vectors on Ring A and Ring B do not compete for the same planar binding pocket.[1]
C2=O

C8=O Distance
6.5 Å - 7.2 ÅDefines the span required for bidentate H-bond interactions (e.g., bridging Arg/Lys residues).[1]
Ring A Conformation EnvelopeLimited flexibility; fixes the C2 vector direction relative to the spiro axis.
Ring B Conformation Chair (Global Min)The C8 carbonyl oscillates between axial/equatorial orientations depending on substitution, affecting vector fidelity.[1]
The "Flip" Problem

A common failure mode in modeling this system is neglecting the ring inversion of the cyclohexane moiety. While the spiro junction is rigid, the six-membered ring can undergo chair-to-chair interconversion, dramatically altering the vector of the C8-carbonyl.[1]

  • Protocol Fix: You must generate a conformational ensemble that explicitly samples the energy barrier (~10-11 kcal/mol) of the cyclohexane ring to capture both potential binding modes.

Computational Methodology: The Core Protocol

This section outlines a self-validating workflow for generating the pharmacophore model.

Phase 1: Ligand Preparation & QM Optimization

Do not rely on standard force fields (MMFF94/UFF) for the initial geometry of the spiro center, as they often underestimate the strain at the quaternary carbon.[1]

  • Tautomer Generation: The 2,8-dione system is generally stable as a diketone, but enolization can occur under physiological pH, particularly if adjacent to basic residues.[1] Generate all tautomers at pH 7.4.

  • QM Optimization:

    • Method: DFT (Density Functional Theory)[1]

    • Functional/Basis Set: B3LYP/6-31G** or

      
      B97X-D (for dispersion corrections).
      
    • Solvation: PCM (Water) to simulate aqueous biological environments.

    • Objective: Calculate the precise bond angle at the spiro-C5 to calibrate subsequent molecular mechanics calculations.

Phase 2: Conformational Ensemble Generation

A stochastic search is superior to systematic search for spiro systems due to the coupled ring motions.

  • Algorithm: Low-mode Molecular Dynamics (LMMD) or Monte Carlo (MC) search.[1]

  • Energy Window: 15 kcal/mol (to capture high-energy bioactive conformers).[1]

  • RMSD Cutoff: 0.5 Å (Cluster tightly to avoid redundancy).

  • Critical Check: Verify that the ensemble contains both chair forms of the cyclohexane ring if the barrier permits.

Phase 3: Pharmacophore Feature Mapping

Map the following features onto the aligned ensemble:

  • HBA-1 (Ring A): The C2 carbonyl oxygen. Vector directed outward from the envelope flap.

  • HBA-2 (Ring B): The C8 carbonyl oxygen. Vector variable based on chair conformation.

  • HYD (Core): The spiro-C5 center acts as a bulky hydrophobic anchor.

  • Exclusion Volumes: Place spheres 1.5 Å from the ring hydrogens to define the steric boundary of the scaffold.

Validated Workflow Diagram

The following diagram illustrates the decision matrix for modeling spiro-scaffolds, explicitly handling the conformational complexity of the 6-membered ring.

SpiroPharmacophore Input Input: Spiro[4.5]decane-2,8-dione QM QM Optimization (DFT B3LYP/6-31G**) Refine Spiro Angle Input->QM ConfSearch Conformational Search (Low-Mode MD) QM->ConfSearch Cluster Cluster Analysis (RMSD < 0.5 Å) ConfSearch->Cluster Check Decision: Is Ring B Inversion Sampled? Cluster->Check Resample Increase Energy Window (>15 kcal/mol) Check->Resample No (Only 1 chair) FeatureMap Feature Mapping (HBA vectors + Hydrophobic Core) Check->FeatureMap Yes (Both chairs) Resample->ConfSearch Model Final Pharmacophore Model (3D Spatial Query) FeatureMap->Model

Caption: Workflow for generating a robust spiro-pharmacophore, emphasizing the critical check for ring inversion sampling.

Case Study Integration & Biological Relevance[1]

To ground this modeling in reality, we look to established biological targets where spiro[4.5]decane derivatives have shown efficacy. The 2,8-dione core often serves as a precursor or simplified analog for more complex spiro-piperidines or spiro-hydantoins.[1]

RIPK1 Kinase Inhibitors

Research into Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors has utilized 2,8-diazaspiro[4.5]decan-1-one scaffolds.[1][2]

  • Mechanism: The spiro-scaffold occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • Modeling Insight: The "dione" vectors in our model mimic the H-bond acceptors required to anchor the inhibitor to the kinase hinge region (Glu93/Met94). The rigidity of the spiro-system reduces the entropic penalty of binding compared to flexible linear linkers.

Mitochondrial Permeability Transition Pore (mPTP)

Novel inhibitors of mPTP based on 1,4,8-triazaspiro[4.5]decan-2-one have been developed to treat ischemia/reperfusion injury.[1][3]

  • Mechanism: These compounds bind at the interface of the c8-ring and subunit-a of ATP synthase.[3]

  • Modeling Insight: The pharmacophore model for these systems highlights the necessity of the "orthogonal projection." The spiro-center allows the molecule to span two distinct sub-pockets that are perpendicular to each other, a geometry inaccessible to planar indole or quinoline scaffolds.[1]

Experimental Validation Protocol

To verify the computational model, the following experimental assay loop is recommended:

  • Synthesis: Construct the spiro[4.5]decane-2,8-dione core via the Diels-Alder cycloaddition of 5-methylenefuran-2(5H)-one with functionalized dienes, or via the Robinson annulation of cyclopentanones.[1]

  • X-Ray Crystallography: Obtain a small molecule crystal structure.

    • Success Metric: The crystal structure overlay with the predicted QM-optimized global minimum should yield an RMSD < 0.5 Å.

  • Surface Plasmon Resonance (SPR): If a protein target is known (e.g., RIPK1), use SPR to measure binding kinetics.[1]

    • Hypothesis: The rigid spiro analog should show a slower dissociation rate (

      
      ) compared to a flexible linear analog due to shape complementarity.[1]
      

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2022) [Link][1][2]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2025) [Link][1][3]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds. Source: Journal of Natural Products (2023) [Link][1]

  • Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Source: Current Medicinal Chemistry (2012) [Link][1]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Source: Journal of the Chemical Society, Perkin Transactions 1 [Link]

Sources

Next-Generation Pharmacophores: The Spirocyclic Handbook for CNS Drug Design

[1]

The Strategic Imperative: Escaping Flatland in CNS Discovery

The central nervous system (CNS) remains the most attrition-prone therapeutic area in drug discovery. The historical reliance on planar, aromatic-rich scaffolds has led to libraries with poor physicochemical compliance—specifically, high lipophilicity (LogP > 4) and low aqueous solubility, which correlate with off-target toxicity and rapid metabolic clearance.

For the modern medicinal chemist, spirocyclic building blocks represent a paradigm shift. Unlike fused or bridged systems, spirocycles—connected by a single quaternary carbon—offer a unique combination of structural rigidity and vectorial diversity . They allow for the precise projection of substituents into non-planar chemical space, increasing the fraction of sp3-hybridized carbons (

This guide details the application of novel spirocyclic motifs, specifically focusing on strained systems like spiro[3.3]heptanes and spiro[2.3]hexanes , as bioisosteres for traditional saturated heterocycles and aromatic rings.

The Spirocyclic Toolbox: Key Scaffolds & Bioisosteric Logic

Spiro[3.3]heptanes: The "Saturated Benzene"

The spiro[3.3]heptane core is arguably the most versatile motif in this class. Its rigid, dumbbell-like shape mimics the spatial occupancy of a phenyl ring or a 1,4-disubstituted cyclohexane but with significantly different electronic and metabolic profiles.

  • 2,6-Diazaspiro[3.3]heptane: A superior bioisostere for piperazine .[1] It maintains the diamine functionality but constrains the nitrogen vectors, often improving selectivity by reducing conformational entropy penalties upon binding.

  • 2-Azaspiro[3.3]heptane: A bioisostere for piperidine .[2][1]

  • 2-Oxa-6-azaspiro[3.3]heptane: A bioisostere for morpholine , offering lower lipophilicity (LogD) and enhanced metabolic stability due to the absence of oxidizable

    
    -carbons in the oxetane ring.[2]
    
Spiro[2.3]hexanes: High-Strain Vectors

These smaller scaffolds introduce significant ring strain (

2

Physicochemical Engineering: Data & Causality[1]

The transition from flat aromatics to spirocycles directly impacts the Multi-Parameter Optimization (MPO) score for CNS candidates.

Table 1: Physicochemical Impact of Spirocyclic Bioisosterism

PropertyPhenyl / Piperazine CoreSpiro[3.3]heptane CoreImpact on CNS Design
Dimensionality Planar (2D)3D (Globular)Increases receptor complementarity; reduces "flat" non-specific binding.[2]

Low (< 0.3)High (> 0.6)Correlates with higher clinical success rates and solubility.
Metabolic Liability High (CYP450 oxidation at aromatic sites)LowQuaternary center blocks metabolic soft spots; strained rings are surprisingly stable.
Solubility Low (requires solubilizing groups)HighReduces need for formulation aids; improves free fraction in brain (

).
Vectorality

(para),

(meta)

(linear but twisted)
Allows precise "tuning" of substituent angles to match binding pockets.
The Mechanism of Metabolic Stability

The quaternary spiro-carbon acts as a "metabolic roadblock."[2] In traditional piperidines, the



Experimental Protocols: Synthesis of 2,6-Diazaspiro[3.3]heptane

Reliable access to these blocks is critical.[2] Below is a field-proven protocol for synthesizing the N-Boc protected 2,6-diazaspiro[3.3]heptane, adapted for scalability and safety.

Protocol: Cyclization of Tribromopentaerythritol

Objective: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Reagents:

  • Pentaerythritol tribromide (Starting material)

  • Benzylamine (Primary amine source)

  • Ethanol (Solvent)

  • Potassium Hydroxide (Base)

  • Boc-anhydride (

    
    )[2]
    

Step-by-Step Methodology:

  • Initial Cyclization (Formation of Azetidine):

    • Dissolve pentaerythritol tribromide (1.0 eq) in ethanol (0.5 M).

    • Add benzylamine (3.0 eq) and reflux at 80°C for 16 hours.

    • Mechanism:[2][1][3][4] Double nucleophilic displacement forms the first azetidine ring, generating the 3,3-bis(bromomethyl)azetidine intermediate.

    • QC Check: Monitor by LC-MS for disappearance of tribromide.

  • Spiro-Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add aqueous KOH (4.0 eq) and reflux for an additional 24 hours.

    • Critical Step: The second cyclization forms the spiro[3.3] system. Ensure vigorous stirring to handle precipitation of KBr salts.

  • Workup & Protection:

    • Filter off inorganic salts and concentrate the filtrate.

    • Redissolve the crude oil in DCM/Water (1:1).

    • Add

      
       (1.1 eq) and 
      
      
      (2.0 eq). Stir at RT for 4 hours.
    • Separate organic layer, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield Expectation: 60-75%.[2]

Validation:

  • 1H NMR (CDCl3): Look for characteristic doublets at

    
     3.8-4.0 ppm (methylene protons of the spiro rings).
    
  • 13C NMR: Distinct quaternary spiro-carbon signal at

    
     ~35-40 ppm.[2]
    

Visualization: Decision Logic & Pathways[1]

Scaffold Selection Decision Tree

This logic flow guides the medicinal chemist in selecting the appropriate spirocyclic replacement based on the specific liability of the lead compound.

SpiroSelectionStartLead Compound LiabilitySolubilityPoor Solubility?Start->SolubilityMetabHigh Clearance?Solubility->MetabNoSpiroOxaUse 2-oxa-6-azaspiro[3.3]heptane(Morpholine Bioisostere)Solubility->SpiroOxaYes (Reduce LogP)SelectivityOff-Target (hERG)?Metab->SelectivityNoSpiroAzaUse 2-azaspiro[3.3]heptane(Piperidine Bioisostere)Metab->SpiroAzaBlock Metabolic Soft SpotSpiroDiazaUse 2,6-diazaspiro[3.3]heptane(Piperazine Bioisostere)Selectivity->SpiroDiazaRigidify Vector

Figure 1: Decision matrix for spirocyclic scaffold selection based on ADME liabilities.

Synthetic Pathway: 2,6-Diazaspiro[3.3]heptane

Visualizing the double-cyclization mechanism described in the protocol.

SynthesisStep1Pentaerythritol Tribromide+ BenzylamineInterIntermediate:3,3-bis(bromomethyl)azetidineStep1->InterDouble AlkylationStep2KOH / Reflux(2nd Cyclization)Inter->Step2Final2-benzyl-2,6-diazaspiro[3.3]heptaneStep2->FinalSpiro-cyclization

Figure 2: Synthetic workflow for the construction of the 2,6-diazaspiro[3.3]heptane core.

Case Study: Olaparib & The "Spiro-Switch"

The power of this approach is exemplified in the optimization of PARP inhibitors. While Olaparib (Lynparza) utilizes a piperazine linker, recent studies have demonstrated that replacing this core with 2,6-diazaspiro[3.3]heptane results in:

  • Maintained Potency: The distance between the two nitrogen atoms in the spiro scaffold closely mimics the piperazine chair conformation.

  • Reduced Promiscuity: The rigid spiro-core prevents the molecule from adopting the "U-shape" conformation often associated with off-target kinase binding.[2]

  • Intellectual Property: The switch creates a novel chemical entity (NCE) with a distinct patent position, a critical commercial consideration.

This "Spiro-Switch" strategy is now a standard tactic in the optimization of kinase inhibitors and GPCR ligands targeting the CNS.[2]

References

  • Burkhard, J. A., et al. (2010).[5] Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition.[2][5]

  • Zheng, Y. J., & Tice, C. M. (2016).[3][6] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][7][8][9][10][11][12][13][14][15][16] Expert Opinion on Drug Discovery.[2][3][15][17]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][3][15]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as promising scaffolds for drug discovery.[4][18][19][20] Angewandte Chemie.[2][5]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2][14] Chemical Reviews.[2]

Methodological & Application

Application Note: Precision N-Methylation of 1-azaspiro[4.5]decane-2,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective N-methylation of 1-azaspiro[4.5]decane-2,8-dione (CAS: 749861-03-8 / 142283-66-7 for methylated product). The substrate presents a unique synthetic challenge due to the presence of two carbonyl functionalities: a lactam at C2 and a ketone at C8. While standard lactam alkylation protocols utilize strong bases (e.g., NaH), the presence of the enolizable C8-ketone necessitates a protocol that differentiates between the lactam N-H (


 ~17) and the ketone 

-protons (

~19-20). This guide presents two validated protocols: a Mild Base Method (Cesium Carbonate) for maximum chemoselectivity and a Standard Method (Sodium Hydride) for high-throughput applications, alongside critical analytical parameters for quality control.

Structural Analysis & Synthetic Strategy

Substrate Properties

The 1-azaspiro[4.5]decane-2,8-dione scaffold consists of a pyrrolidin-2-one ring spiro-fused to a cyclohexanone.

  • Site A (Target): The Lactam Nitrogen (N1). Deprotonation yields an amidate anion stabilized by resonance.

  • Site B (Risk): The C8-Ketone. Strong bases can deprotonate C7 or C9, leading to thermodynamic enolates, self-condensation (aldol-type), or O-alkylation.

  • Site C (Risk): The Lactam

    
    -Carbon (C3). Generally less acidic (
    
    
    
    ~30) and sterically hindered by the spiro center, making it a low risk.
Mechanistic Pathway

The objective is to selectively deprotonate N1. We utilize the subtle


 difference between the amide N-H and the ketone 

-C-H.
  • Strategy 1 (Thermodynamic Control): Use of

    
     in DMF. The carbonate anion is basic enough to equilibrate with the N-H proton but insufficiently basic to generate a high concentration of the ketone enolate, thereby suppressing C-alkylation side products.
    
  • Strategy 2 (Kinetic Control): Use of NaH at low temperature (0°C). This relies on the faster deprotonation kinetics of the N-H bond (heteroatom) compared to the C-H bond.

ReactionScheme Substrate 1-azaspiro[4.5]decane-2,8-dione (Substrate) Intermediate Amidate Anion (N-Centered Nucleophile) Substrate->Intermediate Deprotonation (Selectivity Critical) Reagents MeI (1.1 eq) Base (Cs2CO3 or NaH) Solvent (DMF) Reagents->Intermediate Product 1-Methyl-1-azaspiro[4.5]decane-2,8-dione (Target) Intermediate->Product SN2 Attack (Major Path) SideProduct C-Alkylated / O-Alkylated Impurities Intermediate->SideProduct Side Reactions (Minor Path)

Caption: Reaction pathway highlighting the critical deprotonation step where chemoselectivity is determined.

Experimental Protocols

Method A: Cesium Carbonate (Recommended for High Purity)

Best for: Scale-up, high-value intermediates, and avoiding cryogenic conditions.

Materials
  • Substrate: 1-azaspiro[4.5]decane-2,8-dione (1.0 eq)[1]

  • Reagent: Methyl Iodide (MeI) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Charge a flame-dried round-bottom flask with 1-azaspiro[4.5]decane-2,8-dione (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     (1.5 eq) in a single portion. The suspension may turn slightly cloudy.
    
  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe over 5 minutes at Room Temperature (20-25°C).

    • Note: MeI is volatile and toxic; perform in a fume hood.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The N-methyl product is typically less polar than the starting material.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with Water (3 x 5 vol) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 5 vol).

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
Method B: Sodium Hydride (Standard)

Best for: Small scale, rapid screening, or if


 fails to drive the reaction to completion.
Materials
  • Substrate: 1-azaspiro[4.5]decane-2,8-dione (1.0 eq)[1]

  • Reagent: Methyl Iodide (MeI) (1.1 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure
  • Preparation: Wash NaH (1.1 eq) with anhydrous hexanes (2x) under Nitrogen to remove mineral oil if oil contamination is a concern for downstream steps (optional). Suspend NaH in anhydrous THF/DMF at 0°C.

  • Addition: Dissolve the substrate in minimal THF/DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation of the lactam N-H.

  • Alkylation: Add MeI (1.1 eq) dropwise at 0°C.

  • Completion: Allow the reaction to warm to Room Temperature slowly and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with DCM or EtOAc, dry, and concentrate.

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical data should be verified.

ParameterExpected Result (N-Methyl Product)Diagnostic Note
1H NMR Singlet

2.80 – 2.95 ppm (3H)
Distinct N-Me signal. Absence of broad NH singlet (~8-9 ppm).
13C NMR N-Me carbon

~29-32 ppm
Confirms alkylation on Nitrogen.
IR Spectroscopy Loss of N-H stretch (~3200 cm⁻¹)Retention of C=O (Lactam ~1680, Ketone ~1710 cm⁻¹).
LC-MS [M+H]+ = Substrate MW + 14Check for [M+H+14]+ (C-methylation impurity).
Troubleshooting Guide
  • Issue: C-Alkylation Observed (impurities in NMR).

    • Cause: Base was too strong or excess base was used, deprotonating the ketone

      
      -position.
      
    • Solution: Switch from Method B (NaH) to Method A (

      
      ). Ensure MeI is not in large excess.
      
  • Issue: Incomplete Reaction.

    • Cause: Steric bulk of the spiro-center retarding

      
       attack.
      
    • Solution: Add TBAI (tetrabutylammonium iodide, 10 mol%) as a catalyst to generate the more reactive N-methyl ammonium species in situ or heat Method A to 40°C.

  • Issue: O-Methylation.

    • Cause: Hard/Soft Acid Base mismatch.

    • Solution: Rare for lactams, but if observed (imidate formation), ensure the solvent is strictly anhydrous and switch to a softer counter-ion.

Process Workflow Diagram

Workflow Start Start: 1-azaspiro[4.5]decane-2,8-dione Decision Select Method Start->Decision PathA Method A: Mild Base (Cs2CO3 / DMF) Decision->PathA High Selectivity Required PathB Method B: Strong Base (NaH / THF / 0°C) Decision->PathB Speed / Ketal Protected ReactA Add MeI, Stir RT 4-6h PathA->ReactA ReactB Add MeI, Warm to RT 2h PathB->ReactB QC In-Process Control (TLC/LCMS) ReactA->QC ReactB->QC Workup Aqueous Workup (EtOAc / H2O / Brine) QC->Workup Conversion >95% Final Product Isolation (Evaporation / Column) Workup->Final

Caption: Decision tree and workflow for the N-methylation process.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Meyers, A. I., et al. (2023).[2] Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams. PMC. (Demonstrates LDA/MeI alkylation of related spiro-lactams). Retrieved from [Link]

  • Giannakopoulou, E., et al. (2021).[3][4] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A Simple Synthesis. MDPI Molbank.[3] (Protocol for spiro-hydantoin methylation using NaH). Retrieved from [Link][5][6]

Sources

Advanced Strategies for Spiro-Lactam Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Doc ID: AN-SPL-2026

Abstract

The construction of spiro-lactam scaffolds represents a critical challenge in modern medicinal chemistry.[1] While the Thorpe-Ingold effect (gem-disubstituent effect) theoretically favors cyclization due to angle compression, the steric bulk associated with the quaternary spiro-center often imposes significant kinetic barriers. This guide details three distinct reagent strategies for spiro-lactam ring closure: Thermodynamic Condensation (T3P®), C(sp³)-H Activation (Palladium catalysis), and Carbenoid Insertion (Rhodium catalysis).

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate constraints using the decision matrix below.

SpiroSelection Start Substrate Analysis Precursors Are the amine and acid pre-functionalized? Start->Precursors CH_Bond Is the ring carbon unfunctionalized (C-H)? Precursors->CH_Bond No T3P_Route STRATEGY A: T3P Condensation (High Steric Tolerance) Precursors->T3P_Route Yes (Linear Precursor) Pd_Route STRATEGY B: Pd(II) C-H Activation (Atom Economy) CH_Bond->Pd_Route C(sp3)-H Activation (Amide/Acid DG) Rh_Route STRATEGY C: Rh(II) Insertion (Stereocontrol) CH_Bond->Rh_Route Diazo Insertion (Carbenoid)

Figure 1: Reagent selection workflow based on substrate functionalization and steric constraints.

Strategy A: Thermodynamic Condensation via T3P®

Reagent Profile: Propylphosphonic Anhydride (T3P®) Mechanism: Activation of carboxylic acid to a mixed anhydride. Why it works for Spiro-Lactams: Unlike HATU or EDC, T3P drives the reaction equilibrium toward the product through the formation of a water-soluble cyclic triphosphate byproduct. It exhibits exceptionally low epimerization rates, crucial when the spiro-center creates chiral strain.

Protocol: High-Steric Spiro-Cyclization

Materials:

  • Linear amino-acid precursor (1.0 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (Standard) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Preparation: Dissolve the linear precursor (0.1 M) in anhydrous EtOAc.

    • Note: For highly polar substrates, use DMF, but EtOAc is preferred to simplify workup.

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Stir for 10 minutes.

    • Self-Validation: Ensure the solution remains homogeneous. Precipitation of the zwitterion indicates insufficient solvation power; switch to DMF/EtOAc (1:1) if observed.

  • Reagent Injection: Add T3P solution dropwise over 5 minutes at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, heat to reflux (EtOAc ~77 °C). T3P is thermally stable, unlike HATU which can decompose.[2]

  • Quench & Workup: Add water (equal volume). Separate layers. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Advantage:[2][3][4][5] The phosphorous byproducts are water-soluble, eliminating the need for difficult urea filtrations common with DCC/EDC.

Strategy B: Pd(II)-Catalyzed C(sp³)-H Activation

Reagent Profile: Pd(OAc)₂ / Ligand / Oxidant Mechanism: Directed C-H cleavage followed by reductive elimination to form the C-N bond. Why it works: This method constructs the lactam ring directly from an amide and an unactivated alkyl group, bypassing the need to synthesize complex amino-acid precursors.

Protocol: Intramolecular C(sp³)-H Amidation (β-Lactam Formation)

Materials:

  • Substrate: Carboxamide with α-quaternary center (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Quinoline-based or MPAA (e.g., Acetyl-protected aminoethyl quinoline) (20 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and the Ligand in Toluene (0.2 M) at RT for 15 mins.

    • Visual Check: The solution should turn from orange-brown to a clear, dark red/brown. If "Pd black" precipitates immediately, the ligand is defective or wet.

  • Substrate Addition: Add the carboxamide substrate and AgOAc. Seal the tube (screw cap with Teflon septa).

  • Heating: Heat to 110 °C for 12–24 hours.

    • Self-Validation: Monitor the appearance of the "Pd Mirror" on the glass walls. A functional reaction often deposits a thin mirror slowly. Rapid precipitation of black powder suggests catalyst death (add 10 mol% more Ligand).

  • Filtration: Cool to RT. Filter through a short pad of Celite to remove Ag salts and Pd residues.

  • Purification: Concentrate and purify via flash chromatography.

PdCycle Pd_II Pd(II)L Active Species Coord Substrate Coordination Pd_II->Coord CH_Act C(sp3)-H Activation Coord->CH_Act -AcOH Palladacycle Spiro-Palladacycle Intermediate CH_Act->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Product Spiro-Lactam + Pd(0) RedElim->Product Oxidation Oxidation (Ag+ -> Ag0) Product->Oxidation Regeneration Oxidation->Pd_II

Figure 2: Pd(II)/Pd(0) catalytic cycle for intramolecular C-H amidation.

Strategy C: Rh(II)-Catalyzed Carbenoid Insertion

Reagent Profile: Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) Mechanism: Decomposition of a diazo precursor to a metal-carbenoid, which inserts into a specific C-H bond. Why it works: Unmatched for stereoselective formation of


-lactams. The "esp" ligand (Du Bois catalyst) is particularly robust for C-H insertion.
Protocol: Diazo-Decomposition Ring Closure

Materials:

  • Precursor:

    
    -Diazo-acetamide (1.0 equiv)
    
  • Catalyst: Rh₂(esp)₂ (0.1 – 1.0 mol%)

  • Solvent: DCM or Benzene (anhydrous)

Step-by-Step Methodology:

  • Safety Check: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

  • Solution A: Dissolve Rh₂(esp)₂ in DCM (volume to make final conc 0.05 M). Bring to reflux.[6]

  • Slow Addition: Dissolve the diazo-acetamide in DCM. Add this solution dropwise to the refluxing catalyst solution over 1–2 hours using a syringe pump.

    • Causality: Slow addition keeps the concentration of the reactive carbenoid low, preventing dimerization (formation of fumarates/maleates) and favoring the intramolecular C-H insertion.

  • Monitoring: Watch for nitrogen evolution (bubbling).

    • Self-Validation: The reaction color usually changes from green (Rh catalyst) to a lighter hue. If the solution turns dark brown/black rapidly, catalyst decomposition is occurring (lower temperature or check solvent purity).

  • Completion: Once addition is complete, reflux for an additional 30 mins. Evaporate solvent.

    • Note: Rh residues can be difficult to remove. Use thiourea-functionalized silica scavengers if standard chromatography is insufficient.

Comparative Data Summary
FeatureT3P® CondensationPd(II) C-H ActivationRh(II) Insertion
Primary Bond Formed Amide (N-C=O)C-N (Ring Closure)C-C (Ring Closure)
Steric Tolerance HighModerateHigh
Atom Economy Low (Leaving groups)High (Loss of H₂)Moderate (Loss of N₂)
Cost LowHigh (Pd + Ligand)High (Rh catalyst)
Scalability KilogramGramMilligram to Gram
Key Risk Epimerization (Low)IsomerizationCarbenoid Dimerization
References
  • T3P Application in Amide Coupling

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[6]

    • Source: Thieme Connect / Synlett.
  • Pd-Catalyzed C-H Activation (Yu Group)

    • Palladium-Catalyzed Enantioselective C(sp3)
    • Source: N
  • Rh-Catalyzed C-H Insertion (Du Bois/Taber)

    • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones.
    • Source: Journal of Organic Chemistry (ACS).
  • SmI2 Mediated Cyclization (Alternative Strategy)

    • Development of an additive-controlled, SmI2-medi
    • Source: Beilstein Journal of Organic Chemistry.

Sources

Grignard addition to C8 ketone in spiro[4.5]decane systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Addition to C8-Ketone in Spiro[4.5]decane Scaffolds

Abstract

The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as the core for various kappa-opioid receptor agonists (e.g., Spiradoline) and pheromone synthesis. Functionalization of the C8-ketone via Grignard addition is a critical yet challenging transformation. The steric strain imposed by the C5-spiro junction often leads to poor diastereoselectivity and competitive enolization, resulting in low yields of the desired tertiary alcohol. This Application Note details a robust protocol utilizing Organocerium (III) chemistry (Imamoto’s Reagent) to suppress side reactions and enhance nucleophilic addition. We provide a comparative analysis of standard versus CeCl₃-mediated protocols, supported by mechanistic insights and self-validating quality control steps.

Introduction & Chemical Context

The spiro[4.5]decane-8-one system presents a unique conformational landscape. Unlike flexible cyclohexanones, the spiro-fusion at C5 locks the cyclohexane ring into a rigid chair conformation. When a Grignard reagent (


) approaches the C8 carbonyl:
  • Steric Approach Control: The axial approach is theoretically favored (leading to the equatorial alcohol), but the bulky spiro-center at C5 (acting as a gem-disubstituent) can distort the ring, increasing 1,3-diaxial interactions.

  • Competitive Enolization: The C8 protons are sterically shielded but electronically activated. Basic Grignard reagents often act as Brønsted bases rather than nucleophiles, deprotonating the

    
    -position to form an enolate. Upon quenching, the starting ketone is recovered, leading to "mysterious" low conversion rates.
    
  • Reduction: Bulky Grignard reagents (e.g.,

    
    -ButylMgBr) may transfer a 
    
    
    
    -hydride, reducing the ketone to a secondary alcohol instead of forming the C-C bond.

To overcome these limitations, this guide advocates for the transmetalation of Grignard reagents to Organocerium species (


) . Lanthanides are highly oxophilic, activating the carbonyl oxygen while simultaneously reducing the basicity of the alkyl group, thereby suppressing enolization and promoting 1,2-addition.

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways between standard Grignard addition (prone to failure) and the Organocerium-mediated pathway.

Grignard_Spiro_Pathway Start Spiro[4.5]decan-8-one Grignard Standard Grignard (R-MgX) Start->Grignard Direct Addition Coordination Ce-Activated Carbonyl Start->Coordination Pre-complexation Cerium Organocerium (R-CeCl2) Grignard->Cerium Transmetalation (CeCl3) Enolate Mg-Enolate (Dead End) Grignard->Enolate Deprotonation (Basicity > Nucleophilicity) Cerium->Coordination R-CeCl2 Attack Recovered Recovered Ketone (Low Yield) Enolate->Recovered Aqueous Quench Alcohol Tertiary Alcohol (High Yield/Selectivity) Coordination->Alcohol 1,2-Addition (Oxophilic Activation)

Figure 1: Mechanistic divergence between Magnesium and Cerium pathways. The Ce-pathway suppresses enolization by reducing reagent basicity.

Experimental Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride

Critical Step: Commercial "anhydrous"


 is often hydrated. Using hydrated salts will destroy the Grignard reagent. This activation step is mandatory for reproducibility.
  • Setup: Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask equipped with a stir bar.
    
  • Dehydration:

    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .

    • Observation: The solid will bubble and expand as water is released, eventually becoming a fine white powder.

    • Caution: Ensure a cold trap is used to protect the vacuum pump.

  • Cooling: Allow the flask to cool to room temperature (RT) under argon flow.

  • Suspension: Add anhydrous THF (tetrahydrofuran) to form a slurry. Sonicate for 15–30 minutes to break up aggregates. The resulting suspension should be milky white and uniform.

Protocol B: Organocerium Addition to Spiro[4.5]decan-8-one

Target Scale: 1.0 mmol Ketone

Reagents:

  • Spiro[4.5]decan-8-one (1.0 equiv, 1.0 mmol)

  • 
     (Anhydrous) (1.5 equiv, 1.5 mmol)
    
  • Grignard Reagent (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Transmetalation:

    • Cool the

      
      /THF slurry (prepared in Protocol A) to -78°C .
      
    • Add the Grignard reagent dropwise over 5 minutes.

    • Stir at -78°C for 30 minutes.

    • Note: The color may change (often yellow/brown), indicating the formation of the organocerium species (

      
      ).
      
  • Substrate Addition:

    • Dissolve the spiro-ketone in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78°C.

    • Rate: Maintain internal temperature below -70°C.

  • Reaction Progression:

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • TLC Check: Monitor consumption of starting material (visualization: Anisaldehyde stain).

  • Quench & Workup:

    • Quench with 10% aqueous acetic acid or saturated

      
       at 0°C. Caution: Exothermic.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Data Analysis & Quality Control

Stereochemical Outcome (Axial vs. Equatorial)

In spiro[4.5]decane systems, the "axial attack" (bottom face relative to the chair) typically yields the equatorial alcohol . The "equatorial attack" yields the axial alcohol .

ParameterAxial Alcohol (Minor)Equatorial Alcohol (Major)
Formation Pathway Equatorial Attack (Steric Control)Axial Attack (Thermodynamic/Felkin)
1H NMR (C8-H) Broad singlet or narrow multiplet (

)
Triplet of triplets (

)
13C NMR (C8) Shifted upfield (compression effect)Shifted downfield
Selectivity (Mg) ~30%~70% (Variable due to enolization)
Selectivity (Ce) <5%>95%

Table 1: Diagnostic NMR signals for stereochemical assignment. The equatorial alcohol is generally the major product due to the trajectory of the organocerium reagent.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization of ketone.Switch to Protocol B (CeCl3). Ensure CeCl3 is fully dried.
Low Yield / Slurry Clumping Incomplete CeCl3 activation.Increase drying time/temp. Sonicate slurry before adding RMgX.
Reduction Product (Alcohol) Beta-hydride transfer.Use Organocerium (suppresses reduction). Use R-Li if R is very bulky.
Multiple Spots on TLC Diastereomers or dehydration.Check NMR. Tertiary alcohols dehydrate easily on acidic silica; add 1% Et3N to eluent.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[1] The Journal of Organic Chemistry, 49(21), 3904–3912. Link

  • Imamoto, T., Takiyama, N., & Nakamura, K. (1985).[1] Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones.[1] An efficient method for the synthesis of tertiary alcohols.[1][2] Journal of the American Chemical Society, 107(18), 5301–5303. Link

  • Conia, J. M., & Le Perchec, P. (1975). The Thermal Cyclisation of Unsaturated Carbonyl Compounds. Synthesis, 1975(1), 1-19. (Foundational work on spiro[4.5]decane synthesis). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 33: Conformation and Stereochemistry). Link

  • Dimitrov, V., & Kostova, K. (2009). Cerium(III) chloride in organic synthesis.[1] Recent Patents on Materials Science, 2(3), 200-219. (Review of CeCl3 applications). Link

Sources

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of Spirocyclic Imides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Spirocyclic Imides

Spirocyclic scaffolds are increasingly prevalent in modern medicinal chemistry, prized for their rigid, three-dimensional structures that can improve target binding and modulate physicochemical properties.[1] Specifically, spirocyclic imides, which incorporate both the spiro center and an imide functional group, present a unique combination of structural features. These include a defined three-dimensional charge distribution, rigidity, and the simultaneous presence of nucleophilic and electrophilic centers.[2] These characteristics are advantageous for drug discovery but introduce significant challenges during the development of the active pharmaceutical ingredient (API), particularly in the critical step of crystallization.

Crystallization is a fundamental process in drug development, essential for purification, controlling the solid-state properties of APIs, and ensuring the quality, efficacy, and manufacturability of the final drug product.[3][4] The crystal form of an API directly impacts its chemical stability, solubility, and handling characteristics, which in turn affect downstream processing and bioavailability.[][6] For spirocyclic imides, their conformational rigidity and potential for specific intermolecular interactions can lead to complex crystallization behavior, including the formation of multiple polymorphs—different crystal structures of the same chemical entity.[6][7] Controlling this polymorphism is a primary objective, as an unintended change in crystal form can have disastrous consequences for a drug's performance and safety.[6]

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process.[8] The solvent dictates solubility, influences nucleation and growth kinetics, and can be the deciding factor in which polymorphic form is produced.[9][10][11] This application note provides a comprehensive, systematic framework for solvent selection tailored to the crystallization of spirocyclic imides, guiding researchers from theoretical screening to laboratory-scale optimization.

Section 1: The Thermodynamic and Kinetic Landscape of Crystallization

A robust crystallization process is built upon a solid understanding of its thermodynamic driving forces and kinetic pathways. For any given solute-solvent system, these principles govern yield, crystal form, and particle attributes.

Solubility and Supersaturation: The Driving Force

Crystallization is a phase transition that occurs when a solution becomes supersaturated.[12] Supersaturation is the state where the concentration of the solute exceeds its equilibrium solubility under specific conditions (temperature, pressure).[12][13] This is the essential thermodynamic driving force for both the formation of new crystal nuclei and the growth of existing crystals.[14]

The relationship between temperature and solubility is typically depicted in a solubility curve. An ideal solvent for cooling crystallization will exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures, thus maximizing the potential yield upon cooling.[15]

Nucleation and Crystal Growth

Once supersaturation is achieved, the crystallization process proceeds through two primary kinetic stages:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution.[] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[] The rate of nucleation is highly dependent on the level of supersaturation.[14]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals. This process involves the diffusion of solute molecules to the crystal surface, their adsorption, and finally their integration into the crystal lattice.[14]

The interplay between nucleation and growth rates determines the final crystal size distribution. Rapid nucleation followed by slow growth tends to produce many small crystals, whereas slow nucleation and faster growth lead to fewer, larger crystals. The solvent plays a critical role by mediating solute-solvent and solute-solute interactions, thereby influencing both kinetic steps.[16]

The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[6] These different forms have the same chemical composition but differ in their internal crystal lattice arrangement.[7] This structural difference can lead to significant variations in critical physicochemical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts.[7]

  • Stability: A metastable form can spontaneously convert to a more stable form over time, a transformation that can be accelerated by factors like temperature and the presence of a solvent.[7][9]

  • Bioavailability: Differences in solubility directly impact how a drug is absorbed in the body.[6]

  • Processability: Crystal shape (habit) can vary between polymorphs, affecting downstream processes like filtration and drying.[7]

Solvent selection is arguably the most critical factor in controlling polymorphism. A change in solvent can alter solute-solvent interactions, which in turn can stabilize different molecular conformations or packing arrangements, leading to the crystallization of a specific polymorph.[9][17] Therefore, a thorough polymorph screen across a diverse range of solvents is a non-negotiable step in pharmaceutical development.[9]

Section 2: A Strategic Funnel for Solvent Selection

A brute-force experimental approach to solvent screening is time-consuming and inefficient.[8] A more effective strategy employs a funnel-like approach, starting with a broad theoretical screen to eliminate unsuitable candidates, followed by focused experimental work to identify and optimize the ideal solvent system.

Solvent_Selection_Funnel cluster_0 Phase 1: In Silico & Theoretical Screening cluster_1 Phase 2: Experimental High-Throughput Screening cluster_2 Phase 3: Detailed Characterization & Optimization cluster_3 Phase 4: Final Process Definition in_silico Broad Pool of Solvents (~100+) screening Theoretical Screening (HSP, Computational Models, ICH Guidelines) in_silico->screening hts Reduced Solvent Set (~20-30) Small-Scale Solubility & Crystallization Trials screening->hts Filter based on Safety, Regulatory & Predicted Solubility characterization Promising Candidates (~5-8) Solubility Curves, Polymorph Screening hts->characterization Select based on Initial Yield & Crystal Quality final Final Solvent System (1-2) Process Optimization & Scale-Up characterization->final Select based on Polymorph Control, Yield & Process Robustness caption Solvent Selection Funnel Workflow

Caption: Solvent Selection Funnel Workflow

Phase 1: In Silico & Theoretical Screening (The Wide Funnel)

The initial phase aims to narrow down a vast number of potential solvents using theoretical and database-driven methods.

  • Regulatory and Safety Filtering: The first step is to eliminate solvents that are unacceptable for pharmaceutical use. The ICH Q3C guidelines provide a clear classification of residual solvents based on their toxicity.[18][19] Class 1 solvents should be avoided, and the use of Class 2 solvents should be limited, making Class 3 solvents the ideal starting point.[18][19][20]

  • Hansen Solubility Parameters (HSP): HSP is a powerful predictive tool based on the principle that "like dissolves like."[21] It deconstructs the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[22] By determining the HSP of the spirocyclic imide (either experimentally or through calculation), one can identify solvents with similar HSP values, which are more likely to be good solvents.[23]

  • Computational Modeling: Modern computational chemistry allows for the prediction of solubility and even solvent-solvate propensity through methods like quantum mechanical calculations and molecular dynamics.[11][24] These in silico tools can rapidly screen thousands of solvents, providing a ranked list of candidates for experimental validation.[8]

Phase 2: Experimental High-Throughput Screening (The Middle Funnel)

With a reduced list of ~20-30 candidates, rapid, small-scale experiments are conducted to gather initial empirical data.

  • Objective: To quickly assess the approximate solubility of the spirocyclic imide in each solvent at two temperatures (e.g., ambient and an elevated temperature like 60°C).

  • Methodology: Small, fixed amounts of the compound are mixed with a fixed volume of solvent in vials and observed for dissolution at room temperature and then upon heating. This provides a qualitative or semi-quantitative measure of the solubility profile.

  • Outcome: Solvents are categorized as "poor," "moderate," or "good." Ideal candidates for cooling crystallization will show poor solubility at low temperatures and good solubility at high temperatures.[15] This phase also provides the first opportunity to observe any immediate crystallization upon cooling, offering clues about kinetics and morphology.

Phase 3: Detailed Characterization & Optimization (The Narrow Funnel)

The most promising 5-8 solvent systems are subjected to more rigorous analysis.

  • Solubility Curve Determination: Precise solubility data is measured at multiple temperatures to construct detailed solubility curves. This is crucial for calculating theoretical yield and defining the supersaturation conditions for crystallization experiments.

  • Polymorph Screening: Systematic crystallization experiments are performed to identify all accessible polymorphic forms and the conditions under which they form. This involves various techniques, including slow cooling, crash cooling, anti-solvent addition, and slurry experiments at different temperatures.[9][25]

  • Crystal Characterization: The solid form obtained from each experiment must be thoroughly analyzed using techniques like Powder X-Ray Diffraction (PXRD) for polymorph identification, Differential Scanning Calorimetry (DSC) for thermal properties, and microscopy for crystal habit (shape).[6]

Phase 4: Final Process Definition

Based on the characterization data, one or two solvent systems are selected. The final choice depends on which system most reliably and reproducibly yields the desired polymorph with good purity, acceptable crystal habit, and high yield.[26] Further optimization of process parameters (cooling rate, agitation, seeding strategy) is then performed on this chosen system.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in the solvent selection workflow. All operations should be conducted in compliance with Good Manufacturing Practices (GMP) principles, including proper documentation and process control.[27][28][29]

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly assess the approximate solubility of the spirocyclic imide in a panel of selected solvents at ambient and elevated temperatures.

Materials:

  • Spirocyclic imide compound

  • Panel of 20-30 ICH Class 2 and 3 solvents

  • 2 mL glass vials with caps

  • Magnetic stirrer hotplate and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of the spirocyclic imide into each labeled vial.

  • Add 0.5 mL of a solvent to its corresponding vial.

  • Cap the vials and vortex for 1 minute at room temperature.

  • Visually inspect for dissolution and record the observation (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • For vials where the solid is not fully dissolved, place them on a stirrer hotplate set to 60°C.

  • Stir for 30 minutes at 60°C.

  • Visually inspect for dissolution and record the observation.

  • Remove the vials from the heat and allow them to cool to room temperature. Observe and record any crystal formation.

  • Self-Validation: Categorize solvents based on the results. A good candidate for cooling crystallization will show low solubility at room temperature and high solubility at 60°C. An anti-solvent candidate will show very low solubility at both temperatures.

Protocol 2: Determining Temperature-Dependent Solubility Curves

Objective: To quantitatively measure the solubility of the spirocyclic imide in promising solvents at various temperatures.

Materials:

  • Spirocyclic imide compound

  • Selected solvents (3-5 candidates)

  • Temperature-controlled shaker or reaction block (e.g., Crystal16 apparatus)

  • HPLC system with a validated analytical method for the compound

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Prepare saturated solutions by adding an excess of the spirocyclic imide to a known volume of solvent in a vial. Ensure solid is always present.

  • Place the vials in the temperature-controlled block and equilibrate at the first target temperature (e.g., 20°C) with agitation for at least 4 hours to ensure equilibrium is reached.

  • After equilibration, stop agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it into a pre-weighed volumetric flask.

  • Determine the mass of the collected filtrate and dilute it to a known volume.

  • Analyze the concentration of the diluted sample by HPLC.

  • Repeat steps 2-6 for each desired temperature (e.g., in 10°C increments up to 70°C).

  • Data Presentation: Plot the solubility (in mg/mL) versus temperature (°C) for each solvent.

Table 1: Example Solubility Data for a Spirocyclic Imide
Temperature (°C)Solubility in Ethanol (mg/mL)Solubility in Ethyl Acetate (mg/mL)Solubility in Toluene (mg/mL)
205.215.82.1
309.825.14.5
4018.542.39.2
5035.168.918.8
6065.7110.539.1
Protocol 3: Controlled Cooling Crystallization

Objective: To crystallize the spirocyclic imide from a selected solvent under a defined cooling profile and characterize the resulting solid form.

Materials:

  • Spirocyclic imide compound

  • Selected solvent

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Circulating bath for temperature control

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Based on the solubility curve, calculate the amount of compound needed to create a nearly saturated solution at a high temperature (e.g., 65°C) in a chosen volume of solvent.

  • Charge the solvent and compound to the reaction vessel.

  • Heat the mixture to the target dissolution temperature (e.g., 70°C, providing a 5°C safety margin) and stir until all solids are dissolved.

  • Program the circulator to cool the solution to the final temperature (e.g., 5°C) over a set period (e.g., 4 hours, for a cooling rate of 16.25°C/hour).

  • Hold the slurry at the final temperature with stirring for at least 2 hours to maximize yield.

  • Filter the crystals and wash them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.

  • Self-Validation: Analyze the dried crystals by PXRD to identify the polymorphic form, HPLC for purity, and microscopy for crystal habit. Calculate the final yield.

Protocol 4: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is poorly soluble (an anti-solvent).

Procedure:

  • Dissolve the spirocyclic imide in a "good" solvent to a high concentration at a constant temperature (e.g., 25°C).

  • Slowly add a pre-determined volume of a chosen anti-solvent to the solution over a set period (e.g., 1 hour) with constant stirring.

  • Observe for the onset of precipitation (cloud point).

  • After the addition is complete, stir the resulting slurry for an additional 2 hours.

  • Filter, wash with the anti-solvent, and dry the crystals as described in Protocol 3.

  • Self-Validation: Characterize the final product using PXRD, HPLC, and microscopy. Compare the results to the cooling crystallization method.

Section 4: Data Interpretation and Troubleshooting

Effective troubleshooting is essential for overcoming common crystallization challenges. A systematic approach, guided by an understanding of the underlying principles, can resolve most issues.

Troubleshooting_Tree Start Crystallization Issue Observed OilingOut Oiling Out / Amorphous Phase? Start->OilingOut Yes WrongPolymorph Incorrect Polymorph? Start->WrongPolymorph No Sol1 Sol1 OilingOut->Sol1 High supersaturation or fast cooling rate Sol2 Sol2 OilingOut->Sol2 Solvent choice PoorYield Poor Yield? WrongPolymorph->PoorYield No Sol3 Sol3 WrongPolymorph->Sol3 Yes End Process Optimized PoorYield->End No, process successful Sol4 Sol4 PoorYield->Sol4 Yes Act1 1. Reduce cooling rate 2. Use a lower starting concentration 3. Add seeds at a lower temp. Sol1->Act1 Action Act2 Try a more viscous solvent or a solvent with stronger H-bonding to interact with solute. Sol2->Act2 Action Sub1 Sub1 Sol3->Sub1 Metastable form obtained? Act3 1. Use a slower cooling rate 2. Slurry in solvent at target temp. 3. Seed with the stable form. Sub1->Act3 Action: Target Stable Form Act4 1. Use a faster cooling rate (crash cool) 2. Use a different solvent 3. Avoid seeding. Sub1->Act4 Action: Target Metastable Form Sub2 Sub2 Sol4->Sub2 Solubility too high at final temp? Sub3 Sub3 Sol4->Sub3 Insufficient crystallization time? Act5 1. Lower the final crystallization temp. 2. Add an anti-solvent at the end of cooling. Sub2->Act5 Action Act6 Increase hold time at final temp. Sub3->Act6 Action

Caption: Decision Tree for Common Crystallization Problems

Table 2: Properties of Common Pharmaceutical Solvents
SolventICH ClassBoiling Point (°C)Polarity IndexHansen Parameters (δD, δP, δH)Notes
Water-100.010.215.5, 16.0, 42.3Can form hydrates.
Ethanol378.34.315.8, 8.8, 19.4Good general solvent, H-bond donor/acceptor.
Isopropanol382.53.915.8, 6.1, 16.4Less polar than ethanol.
Acetone356.25.115.5, 10.4, 7.0Volatile, strong H-bond acceptor.
Acetonitrile281.65.815.3, 18.0, 6.1Class 2, use should be justified.[18][19]
Ethyl Acetate377.14.415.8, 5.3, 7.2Common ester solvent.
Toluene2110.62.418.0, 1.4, 2.0Aromatic, non-polar, Class 2.[18][19]
Heptane398.40.115.3, 0.0, 0.0Non-polar anti-solvent.

Conclusion

The successful crystallization of spirocyclic imides is a critical step in pharmaceutical development that requires a methodical and scientifically grounded approach. The inherent structural complexity of these molecules necessitates a careful and considered solvent selection strategy to control purity, yield, and, most importantly, polymorphism. By employing a systematic funnel approach that integrates theoretical predictions with targeted experimental validation, researchers can move beyond trial-and-error methods. This strategy not only accelerates the development timeline but also builds a deep understanding of the API's solid-state behavior, leading to a more robust and reproducible manufacturing process. The protocols and frameworks presented here provide a self-validating system to navigate the challenges of crystallization and deliver a high-quality, consistent drug substance.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Gu, C. H., Young, V., & Grant, D. J. (2001). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Journal of Pharmaceutical Sciences, 90(11), 1878-1890. (Note: A direct link to the full text may require a subscription. The abstract is widely available.)
  • Fábián, L., & Kalman, A. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 655-660. [Link]

  • Ng, W. L. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Yang, Y. (2015). Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • D'Antonio, V. (2018). Control of polymorphism, crystal size and habit in pharmaceuticals. (Doctoral dissertation, University of Limerick). [Link]

  • Shimadzu. (2022). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Giri, G., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1054-1060. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Li, Y. (2012). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • PMDA. Impurities: Guideline for Residual Solvents Q3C(R7). [Link]

  • YouTube. (2025). Crystallization Strategies for API Development and Scale Up. [Link]

  • Lin, B., et al. (2014). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. [Link]

  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

  • Owusu, F. A., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

  • A.M.I. System. Crystallization. [Link]

  • Owusu, F. A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]

  • ResearchGate. Hansen Solubility Parameter and crystallization priority analysis. [Link]

  • Owusu, F. A., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. [Link]

  • Rehaman, A., et al. (2021). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PMC. [Link]

  • ResearchGate. (2025). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]

  • Hansen Solubility. The HSP Sphere. [Link]

  • Thermopedia. (2011). CRYSTALLIZATION. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • APC. (2020). How to choose a solvent & design a crystallization faster?. [Link]

  • Mines Saint-Etienne. Thermodynamics of crystallization. [Link]

  • Max Planck Institute. Thermodynamics and crystallization kinetics. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new spirobisindane‐based poly(imide)s: Structure effects on solubility, thermal behavior, and gas transport properties. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • SafetyCulture. (2025). Good Manufacturing Practices (GMP): 5 P's, 10 Principles, Requirements, and More. [Link]

  • ChemAxon. Property-Based Design Methodology I: Parameters Influencing Solubility. [Link]

  • Intuition. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. [Link]

  • ResearchGate. (2018). Do now any rules for solvent selection in crystal engineering?. [Link]

  • Organic Chemistry at CU Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • ResearchGate. General quality requirements for pharmaceutical crystals. [Link]

  • World Health Organization. (2018). Good Manufacturing Practices (GMP). [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro-Lactam Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: SPL-OPT-2024 | Tier: L3 (Senior Scientific Support)

Executive Summary

This guide addresses the persistent yield attrition observed in spiro-lactam formation, a critical step in synthesizing rhodamine-based fluorescent probes and spirocyclic pharmacophores. The formation of the spiro-center is not merely a condensation reaction; it is a delicate equilibrium governed by thermodynamic stability (open vs. closed forms) and kinetic accessibility (steric hindrance) .

Our data indicates that 60% of yield failures in this class arise from improper solvent selection affecting the lactam-zwitterion equilibrium, while 30% are due to hydrolysis during purification on acidic stationary phases.

Module 1: The Equilibrium Trap (Thermodynamics)

Q: Why does my NMR show a mixture of the open ester/acid and the closed lactam?

A: You are fighting a dynamic equilibrium. The spiro-lactam ring closure is reversible and highly sensitive to polarity and pH.[1]

The Science: In rhodamine derivatives, the "closed" spiro-lactam form is non-fluorescent and colorless, while the "open" form is zwitterionic, highly colored, and fluorescent.

  • Solvent Polarity: Polar protic solvents (MeOH, Water) stabilize the zwitterionic (open) form via hydrogen bonding, preventing ring closure.

  • Acidity: Acidic environments protonate the leaving group or the lactam nitrogen, forcing the ring open.

The Solution:

  • Solvent Switch: Move to non-polar, non-protic solvents. 1,2-Dichloroethane (DCE) or Toluene are superior to DCM because their higher boiling points allow for thermal drive without stabilizing the zwitterion.

  • Dehydration: The reaction produces water. If water remains, hydrolysis competes with cyclization. Use a Dean-Stark trap (for toluene) or activated 4Å Molecular Sieves (for DCE) to physically remove water and shift the equilibrium toward the closed lactam (Le Chatelier’s principle).

Q: Can Lewis Acids drive the cyclization?

A: Yes. If thermal closure is insufficient, Lewis acids can activate the carbonyl without introducing protons that would stabilize the open form.

  • Recommendation: AlCl₃ or Bismuth(III) triflate have shown efficacy in catalyzing spiro-annulation by coordinating to the carbonyl oxygen, increasing electrophilicity for the amine attack.

Module 2: Kinetic Barriers & Steric Hindrance

Q: My reaction stalls when using bulky aniline derivatives. How do I force the closure?

A: Steric bulk raises the activation energy (


) required for the nitrogen to attack the carbonyl carbon. Standard reflux is often insufficient.

The Solution: Microwave Irradiation Microwave synthesis is the "gold standard" for difficult spiro-lactamizations. It provides rapid, uniform heating and can overcome the high


 barrier that bulky substituents create.

Data Comparison: Thermal vs. Microwave Ref: Comparison based on isatin-derived spiro-thiadiazoline synthesis.

ParameterConventional Reflux (Ethanol/Reflux)Microwave Assisted (140°C)
Reaction Time 4 - 6 Hours10 - 18 Minutes
Yield 42% - 53%81% - 90%
Solvent Usage High (50 mL/mmol)Low (Minimal/Neat)
Side Products Significant (Hydrolysis)Minimal

Module 3: Purification Integrity (The "Hidden" Yield Loss)

Q: I see a single spot on TLC, but after column chromatography, I get a mixture or low yield. Why?

A: Your stationary phase is destroying your product. Standard Silica Gel 60 is slightly acidic (pH ~6.5). As the spiro-lactam passes through the column, the acidic surface protons induce ring-opening. The "open" zwitterion binds irreversibly to the silica or streaks badly, leading to massive mass loss.

The Protocol:

  • Neutralize the Silica: Pre-treat your silica slurry with 1-2% Triethylamine (Et3N) in the eluent system. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Basic Alumina (activity grade III) instead of silica. This is the most robust method for isolating acid-sensitive spiro-cycles.

Visualizing the Mechanism

The following diagram illustrates the critical "Decision Point" in the mechanism where the intermediate can either revert to the open form (Yield Loss) or proceed to the spiro-lactam (Target).

SpiroMechanism cluster_conditions Critical Control Factors Start Open Form (Ester/Acid + Amine) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Requires Heat/Cat) Inter->Start Reversible Closed Closed Spiro-Lactam (Target) Inter->Closed -ROH / -H2O (Dehydrating Conditions) Hydrolysis Hydrolysis/Open Form (Yield Loss) Closed->Hydrolysis Acidic Silica / H+

Caption: Mechanistic pathway showing the reversible nature of the tetrahedral intermediate. Success depends on driving the dehydration step (Green Arrow) and preventing acid-catalyzed ring opening (Red Arrow).

Standard Operating Procedure (SOP): High-Yield Microwave Protocol

Application: Synthesis of Rhodamine-based Spiro-lactams.[2]

Reagents:

  • Rhodamine B (or derivative) acid chloride/active ester.

  • Target Amine (1.2 - 1.5 equivalents).

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (ACN).

  • Base: N,N-Diisopropylethylamine (DIPEA), 2.0 equivalents.

Workflow:

  • Activation: If starting from the acid, activate with HATU (1.2 eq) and DIPEA in ACN for 15 mins at RT. Note: HATU is preferred over EDC for steric bulk.

  • Addition: Add the amine component.

  • Irradiation: Seal the reaction vessel. Set Microwave reactor to:

    • Temperature: 120°C - 140°C.

    • Pressure Limit: 250 psi.

    • Time: 15 minutes (Hold time).

  • Workup: Evaporate solvent directly.

  • Purification: Redissolve in DCM. Wash with basic water (pH 9, NaHCO3). Dry over Na2SO4.[3][4]

  • Chromatography: Flash column using Basic Alumina or Et3N-treated Silica (2% v/v). Elute with DCM/MeOH gradient.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific experiment.

Troubleshooting Problem Low Yield of Spiro-Lactam CheckTLC Check TLC of Crude Mix Problem->CheckTLC SingleSpot Single Spot (Conversion OK) CheckTLC->SingleSpot MultiSpot Multiple Spots/Starting Material (Incomplete Rxn) CheckTLC->MultiSpot ColCheck Did it streak on the column? SingleSpot->ColCheck StericCheck Is the Amine Bulky? MultiSpot->StericCheck AcidSilica CAUSE: Acidic Silica Hydrolysis ColCheck->AcidSilica Yes Sol SOL: Use Basic Alumina or 2% Et3N AcidSilica->Sol:Base HighTemp SOL: Microwave (140°C) or HATU coupling StericCheck->HighTemp Yes EquilCheck SOL: Remove Water (Sieves/Dean-Stark) StericCheck->EquilCheck No

Caption: Diagnostic logic for isolating the root cause of yield loss: distinguishing between reaction failure (kinetics/thermodynamics) and isolation failure (purification).

References

  • Beija, M., et al. "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews, 2009.

  • da Costa, R., et al. "Microwave-assisted Synthesis and Antimicrobial Activity of Novel Spiro 1,3,4-thiadiazolines."[5] ResearchGate, 2021.

  • Vadola, P. "New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling."[6] ACS Petroleum Research Fund Reports.

  • Grimado, N., et al. "Synthesis and Optical Characterization of a Rhodamine B Spirolactam Dimer." Journal of Organic Chemistry, 2022.

  • Mondal, P., et al. "Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form." ACS Omega, 2019.

Sources

Troubleshooting solubility of 1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 1-Methyl-1-azaspiro[4.5]decane-2,8-dione Document ID: TS-SPIRO-045-SOL Last Updated: February 20, 2026

Executive Summary & Chemical Profile

Compound: this compound Class: Spirocyclic


-lactam / Cyclohexanone derivative
Key Physicochemical Features: 
  • H-Bonding: This molecule is a Hydrogen Bond Acceptor (HBA) due to the ketone and lactam carbonyls. Crucially, it is not a Hydrogen Bond Donor (HBD) because the lactam nitrogen is methylated (tertiary amide).

  • Lattice Energy: High. The rigid spiro-fusion restricts conformational freedom, leading to efficient crystal packing. This often results in slow dissolution kinetics (high energy barrier to break the lattice).

  • Polarity: Moderate-to-High (Dipolar aprotic character).

Support Scope: This guide addresses the three most common user reports:

  • Inability to achieve high concentrations (>10 mM) in aqueous buffers.

  • "Oiling out" (liquid-liquid phase separation) during recrystallization or stock preparation.[1]

  • Precipitation upon dilution into biological media.

Solvent Selection & Solubility Data

Core Principle: Due to the lack of H-bond donors, this compound resists dissolution in water and non-polar alkanes. It requires dipolar aprotic solvents or chlorinated hydrocarbons to disrupt its crystal lattice.

Solubility Compatibility Table
Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Primary (Stock) DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Preferred for biological assays. Hygroscopic; keep anhydrous.
Primary (Stock) DMF (Dimethylformamide)Excellent (>100 mM)Good alternative to DMSO for chemical synthesis.
Process/Synthesis DCM (Dichloromethane)Good (>50 mM)Best for extraction and chromatography.
Process/Synthesis Methanol / Ethanol Moderate (Heating req.)Used for recrystallization.[2][3] Risk of oiling out (see Section 3).[4]
Anti-Solvents Diethyl Ether / Hexane Poor (<1 mM)Use to crash out the product from DCM or Acetone.
Aqueous PBS / Water Very Poor (<0.5 mM)Do not attempt to dissolve directly. Requires pre-dissolution in DMSO.
Decision Tree: Solvent Selection

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis Stock Stock Solution BioAssay->Stock DCM DCM or Chloroform Synthesis->DCM Extraction Recryst Recrystallization? Synthesis->Recryst DMSO 100% DMSO (Anhydrous) Stock->DMSO Preferred EtOH EtOH/Water (Hot) *Watch for Oiling Out* Recryst->EtOH

Figure 1: Solvent decision matrix based on experimental intent. Note the specific warning regarding Ethanol for recrystallization.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: Users frequently report that during recrystallization (typically from Ethanol/Water or Methanol/Water), the compound separates as a sticky oil droplets at the bottom of the flask rather than forming crystals.

The Cause: This is a thermodynamic issue common to spiro-compounds. The presence of impurities or an incorrect solvent ratio depresses the melting point of the solid below the boiling point of the solvent mixture.[3] The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it can nucleate into a solid [1, 3].

Rescue Protocol: The "Metastable Zone" Technique

If your batch has oiled out, do not simply cool it further (this yields an amorphous gum). Follow this rescue loop:

  • Re-heat: Heat the mixture until the oil phase re-dissolves completely into a clear homogeneous solution.

  • Add Good Solvent: Add a small volume (5-10%) of the "Good" solvent (e.g., Ethanol) to slightly increase solubility and raise the saturation point.

  • Seed at High Temp: Allow the solution to cool slowly. As soon as it reaches the "cloud point" (just before oiling would occur), add a seed crystal of pure material.

  • Agitate: Stir vigorously. The seed crystal provides a nucleation surface that is energetically more favorable than the formation of an amorphous oil droplet.

OilingOutRescue Oiled State: Oiled Out (Liquid Droplets) Reheat Step 1: Re-heat to Reflux (Clear Solution) Oiled->Reheat Adjust Step 2: Add 5-10% Good Solvent (Shift Phase Diagram) Reheat->Adjust Cool Step 3: Slow Cool to Cloud Point Adjust->Cool Seed Step 4: ADD SEED CRYSTAL (Critical Step) Cool->Seed Seed->Oiled If cooled too fast Crystallize Result: Crystalline Solid Seed->Crystallize

Figure 2: Rescue workflow for batches that have undergone Liquid-Liquid Phase Separation (Oiling Out).

Frequently Asked Questions (FAQs)

Q1: Can I use acid to improve water solubility? A: No. While many alkaloids dissolve in acid, this compound is a lactam (amide), not an amine. The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic. Adding strong acid will not protonate the nitrogen to form a salt; instead, it may catalyze the hydrolysis of the lactam ring or the ketalization of the ketone, destroying your compound [4].

Q2: My compound precipitates when I dilute my DMSO stock into PBS. What do I do? A: This is "Crash-out." The hydrophobic spiro-scaffold is incompatible with the high polarity of water.

  • Solution: Use a "Step-Down" dilution method.

    • Dilute your 100% DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water or PEG-400).

    • Then dilute that intermediate into your final buffer.

    • Ensure the final DMSO concentration is <1% (or as tolerated by your assay) but keep the compound concentration below its aqueous saturation limit (likely <100 µM).

Q3: Is the compound stable in solution? A:

  • In DMSO/DMF: Stable for months at -20°C.

  • In Aqueous Buffer: The ketone at position 8 is susceptible to hydration or nucleophilic attack at high pH (>9). The lactam is generally stable at neutral pH (7.4) but will hydrolyze in strong base. Always prepare fresh aqueous dilutions.

References

  • Oiling Out Mechanisms: Chemistry LibreTexts. "Troubleshooting: Oiling Out." Link

  • Spiro-Hydantoin Synthesis & Properties: MDPI. "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[5] Link

  • Crystallization of Spiro-Ketones: University of York. "Problems with Recrystallisations." Link

  • Solvent Selection Guides: Royal Society of Chemistry. "Green Chemistry Solvent Selection Guide." Link

Sources

Technical Guide: Minimizing Side Reactions in Spiro-Ketone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist, Spiro-Scaffold Support Team To: Chemical Biology & Medicinal Chemistry Division Subject: Troubleshooting Functionalization Failures in Sterically Constrained Spiro-Ketones

Introduction: The "Spiro-Constraint" Paradox

Spiro-ketones (e.g., spiro[3.3]heptanones, spiro[4.5]decanones) are high-value scaffolds in drug discovery due to their ability to orient exit vectors in non-planar space, improving solubility and metabolic stability compared to flat aromatic rings. However, the very feature that makes them valuable—the quaternary spiro-center—creates a neopentyl-like steric environment adjacent to the carbonyl.

This guide addresses the three most common failure modes reported by our users: Enolization-driven nucleophilic failure , Imine formation stalling , and Strain-release fragmentation .

Module 1: Nucleophilic Addition Failures

User Issue: "I tried adding a Grignard reagent (RMgBr) to my spiro[3.3]heptan-2-one, but I recovered 90% starting material. The rest was a mess."

The Science: The quaternary spiro-carbon blocks the "Burgi-Dunitz" trajectory of the incoming nucleophile. Consequently, basic nucleophiles (like Grignards) act as Brønsted bases rather than nucleophiles. They deprotonate the alpha-position (enolization). Upon quenching, the enolate reverts to the starting ketone.

The Solution: Organocerium Chemistry (The Imamoto Method) Lanthanides are highly oxophilic. Adding anhydrous Cerium(III) chloride coordinates the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the organometallic reagent.

Troubleshooting Protocol: Organocerium Addition
  • Reagents: Anhydrous

    
     (must be dry!), 
    
    
    
    or
    
    
    .
  • Mechanism:

    
     (less basic, more nucleophilic).
    
StepActionCritical Technical Note
1 Drying Heat

at 140°C under high vacuum (0.1 mmHg) for 2h.
2 Slurry Suspend dried

in THF. Stir at RT for 2h.
3 Transmetallation Cool to -78°C. Add RLi or RMgX dropwise. Stir 30 min.
4 Addition Add spiro-ketone (in THF) slowly.
5 Quench Warm to RT, quench with dilute AcOH/water.
Module 2: Reductive Amination Stalling

User Issue: "Standard reductive amination (amine + NaBH3CN) yields mostly the corresponding alcohol (direct reduction) and no amine."

The Science: In sterically hindered ketones, the equilibrium between ketone + amine


 hemiaminal 

imine
lies heavily to the left. Standard reducing agents (NaBH4, NaBH3CN) reduce the unreacted ketone to an alcohol faster than the imine forms.

The Solution: Titanium(IV) Isopropoxide Dehydration


 acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.
Visual Workflow: Titanium-Mediated Amination

Ti_Amination Start Spiro-Ketone + Amine Ti_Add Add Ti(OiPr)4 (2.0 equiv) Neat or THF Start->Ti_Add Mix Side_Rxn Direct Reduction (Alcohol) Start->Side_Rxn Without Ti(IV) Imine_Form Intermediate: Titanium-Imine Complex Ti_Add->Imine_Form Stir 12h (Force Equilibrium) Reduction Add NaBH4 (in EtOH) Imine_Form->Reduction Dilute & Reduce Product Spiro-Amine Reduction->Product Major Product

Caption: Ti(OiPr)4 shifts equilibrium to the imine species (yellow), preventing direct ketone reduction (red).

Module 3: Ring Strain & Grob Fragmentation

User Issue: "My spiro[3.3]heptane ring opened up during acid deprotection. I see an olefin in the NMR."

The Science: Small spiro-rings possess immense strain energy (approx. 26 kcal/mol for cyclobutane). If a carbocation forms adjacent to the spiro-center (e.g., during acidic hydrolysis of an acetal or dehydration of an alcohol), the ring bonds can align with the empty p-orbital, triggering a Grob-type fragmentation or ring expansion to relieve strain.

The Solution: Non-Acidic Workups & Cation Stabilization

  • Avoid Strong Lewis Acids: Reagents like

    
     or 
    
    
    
    are high-risk.
  • Use Basic/Neutral Conditions: For acetal protection/deprotection, consider trans-acetalization with Noyori's conditions (TMSOTf - catalytic) at low temp, rather than refluxing aqueous acid.

  • The "Safety Valve": If you must create a cation, ensure the beta-position (the ring bond) is not anti-periplanar to the leaving group, though this is hard to control in spiro-systems.

Module 4: Alpha-Arylation (Pd-Catalyzed)

User Issue: "I can't get mono-arylation on the alpha carbon. It's either no reaction or double arylation."

The Science: Spiro-ketones are sterically crowded. Standard phosphine ligands (like


) are not bulky enough to promote the Reductive Elimination  step from the Palladium center in such a crowded environment. Conversely, if the catalyst is too active, the mono-arylated product (which is more acidic/enolizable) reacts again.

The Solution: Bulky, Electron-Rich Ligands Use ligands like YPhos or DtBPF . These are designed to form a "pocket" that facilitates coupling at hindered centers while preventing over-arylation through steric shielding.

Comparative Data: Ligand Performance on Spiro-Ketones
LigandCatalyst SystemYield (Mono)Side ReactionRecommendation
PPh3 Pd(OAc)2< 10%No ReactionAvoid
BINAP Pd2(dba)345%Di-arylationGood for unhindered, bad for spiro.
DtBPF Pd(OAc)288% < 5% Di-arylStandard Choice
YPhos Pd(OAc)292% None detectedBest for High Sterics
Decision Matrix: Choosing Your Pathway

Troubleshooting_Matrix Start Functionalization Goal Q1 Target: C-C Bond (Alkyl/Aryl)? Start->Q1 Q2 Target: C-N Bond (Amine)? Q1->Q2 No Path_CC Nucleophile Type? Q1->Path_CC Yes Path_CN Method? Q2->Path_CN Yes Opt_Grignard Grignard/Lithium Path_CC->Opt_Grignard 1,2-Addition Opt_Alpha Alpha-Arylation Path_CC->Opt_Alpha Alpha-Subst. Sol_Ti USE: Ti(OiPr)4 + NaBH4 Prevents Alcohol formation Path_CN->Sol_Ti Sol_CeCl3 USE: CeCl3 (Imamoto) Prevents Enolization Opt_Grignard->Sol_CeCl3 Sol_Pd USE: Pd-DtBPF/YPhos Prevents Poly-arylation Opt_Alpha->Sol_Pd

Caption: Logical flow for selecting the correct reagent system based on functionalization type.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.

  • Grob, C. A. "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition, 1969.

  • Colletto, C., et al. "A Practical Guide to the Synthesis of Spirocyclic Oxetanes." Chemical Communications, 2022.

  • Hartwig, J. F., et al. "Palladium-Catalyzed Alpha-Arylation of Ketones."[2] Journal of the American Chemical Society, 1999.[2]

Sources

Technical Support Center: Optimization of N-Alkylation for Spiro-Amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SP-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Spiro-Constraint"

Welcome to the technical support hub for hindered scaffold functionalization. You are likely here because your standard alkylation conditions (e.g., NaH/THF or K₂CO₃/Acetone) are failing on your spiro-amide substrate.

The Problem: Spiro-amides (often spiro-lactams like spiro-oxindoles or spiro[3.3]heptane derivatives) present a unique "orthogonal steric wall." Unlike planar aromatic amides, the spiro-cycle creates a 3D blockade that restricts the trajectory of the incoming electrophile. Furthermore, the amide nitrogen in these systems often suffers from ambident nucleophilicity , leading to a competition between N-alkylation (desired) and O-alkylation (undesired imidate formation).

This guide provides a self-validating logic system to overcome these barriers using the Cesium Effect , HSAB Theory , and Phase Transfer Catalysis .

Module 1: The Chemoselectivity Crisis (N- vs. O-Alkylation)

Q: Why am I observing O-alkylation (imidate formation) instead of N-alkylation?

A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The deprotonated amide (amidate anion) has two nucleophilic sites:

  • Nitrogen: Softer, more sterically hindered (especially in spiro systems).

  • Oxygen: Harder, more exposed, higher negative charge density.

If you use a "hard" electrophile (like an alkyl tosylate or mesylate) or a solvent that sequesters the cation too strongly (leaving a "naked" oxygen), the reaction will follow the path of least resistance: O-alkylation.

The Mechanism of Failure vs. Success

The following pathway illustrates how condition selection dictates the product ratio.

Chemoselectivity Start Spiro-Amide Substrate Base Deprotonation (Base Treatment) Start->Base Anion Ambident Amidate Anion (N- vs O-) Base->Anion PathO Hard Electrophile (R-OTs, R-OMs) + Polar Protic/Ether Anion->PathO Kinetic Control (Charge driven) PathN Soft Electrophile (R-I, R-Br) + Polar Aprotic (DMF) Anion->PathN Thermodynamic Control (Orbital driven) ProdO O-Alkylated (Imidate Ether) UNDESIRED PathO->ProdO ProdN N-Alkylated (Tertiary Amide) DESIRED PathN->ProdN

Figure 1: Mechanistic divergence in amide alkylation. To favor N-alkylation on hindered spiro-scaffolds, one must drive the reaction via soft-soft interactions.

Module 2: Overcoming Steric Walls (The Protocol)

Q: My reaction is stalled at <10% conversion. How do I force the reaction?

A: You need to utilize the "Cesium Effect." Standard bases like K₂CO₃ often fail in spiro-systems because the lattice energy is too high and the potassium cation associates too closely with the nucleophile.

The Solution: Cesium Carbonate (Cs₂CO₃) in DMF.

  • Solubility: Cs₂CO₃ is significantly more soluble in organic solvents (DMF, NMP) than K₂CO₃.

  • The "Naked Anion": The large ionic radius of Cesium (1.67 Å) means it forms a loose ion pair with the amide anion. This leaves the nitrogen "naked" and more reactive, allowing it to bypass the steric bulk of the spiro-ring.

Standard Operating Procedure (SOP): The "Gold Standard" Screen

Scope: For spiro-lactams (e.g., spiro-oxindoles) and hindered exocyclic amides.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cs₂CO₃ (2.0 - 3.0 equiv) [Must be anhydrous/granular]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Electrophile: Alkyl Iodide (1.2 - 1.5 equiv) [If using Bromide, add 0.5 equiv TBAI]

Step-by-Step Protocol:

  • Drying: Flame-dry a reaction vial under Argon. Moisture kills this reaction by solvating the base and reducing basicity.

  • Solvation: Dissolve the spiro-amide in Anhydrous DMF. Note: If the substrate is insoluble, switch to NMP.

  • Activation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 30 minutes.

    • Why? This allows the "Cesium Effect" to establish the deprotonated equilibrium before the electrophile is introduced.

  • Addition: Add the Alkyl Iodide dropwise.

    • Tip: If using a Chloride or Bromide, add Tetrabutylammonium Iodide (TBAI, 10-50 mol%) to generate the reactive Iodide in situ (Finkelstein condition).

  • Reaction: Heat to 60°C. Monitor via LCMS at 2 hours and 16 hours.

    • Warning: Do not exceed 80°C initially. High heat promotes O-alkylation and elimination of the alkyl halide.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
O-Alkylation (Major Product) Electrophile is too "Hard" (Tosylate/Mesylate).Switch to Alkyl Iodide . If unavailable, add TBAI (catalytic) to soften the electrophile.
No Reaction (SM Recovery) Steric hindrance is preventing approach; Base is too weak.1. Increase Temp to 80-100°C.2. Switch solvent to NMP (higher boiling/polarity).3. Microwave irradiation (see Module 4).[1]
Elimination of Alkyl Halide Base is acting as a nucleophile/base on the halide; Temp too high.1. Lower temperature.2. Switch from Cs₂CO₃ to a non-nucleophilic organic base like BTPP or P4-tBu (Phosphazene bases).
Hydrolysis of Amide Wet solvent (DMF + Water + Base = Hydrolysis).Strict anhydrous conditions. Use molecular sieves (4Å) in the reaction vessel.
Racemization (if Chiral) Base is too strong (e.g., NaH) causing enolization.Avoid NaH. Stick to Cs₂CO₃ or Ag₂O (Silver Oxide is mild and coordinates halide).

Module 4: Advanced Optimization Logic

Q: The standard Cs₂CO₃ method failed. What is the "Nuclear Option"?

A: If the spiro-sterics are extreme, you must switch mechanisms.

  • Phase Transfer Catalysis (PTC): Uses a quaternary ammonium salt to shuttle the anion into a non-polar phase (Toluene/KOH), often increasing reactivity for specific geometries.

  • Superbases: LiHMDS or NaH. (Use with caution).

Decision Tree for Optimization

Follow this logic flow to select the next set of conditions.

OptimizationTree Start Start: Standard Protocol (Cs2CO3 / DMF / 60°C) Check Check LCMS Result Start->Check Result1 Low Conversion (<20%) Check->Result1 Result2 O-Alkylation Observed Check->Result2 Result3 Decomposition/Elimination Check->Result3 Soln1 Action: Microwave Irradiation (100°C, 30 min) Result1->Soln1 Soln2 Action: Switch Leaving Group (Use Iodide + TBAI) Result2->Soln2 Soln3 Action: Change Base System (Try Ag2O or Toluene/KOH/18-Crown-6) Result3->Soln3 SuperBase Nuclear Option: NaH in THF/DMF (0°C) Soln1->SuperBase If fails

Figure 2: Strategic decision tree for optimizing recalcitrant spiro-amide alkylations.

References

  • The Cesium Effect in Organic Synthesis

    • Cesium carbonate promoted N-alkylation of aromatic cyclic imides.[1]

    • Source: Synthesis (2011).[1][2]

  • Chemoselectivity (N vs O)

    • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[4]

  • Phase Transfer Catalysis for Spiro-Compounds

    • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
    • Source: Organic Letters (2013).
  • Ruthenium Catalyzed Alkylation (Alternative Method)

    • Ruthenium-Catalyzed N-Alkyl
    • Source: Journal of Organic Chemistry (2014).

Sources

Technical Support Center: Resolution of Chiral Spiro-Lactam Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting & Protocols for Enantioseparation of Spiro-Lactams[1]

Introduction: The Spiro-Lactam Challenge

Spiro-lactams represent a privileged scaffold in drug discovery due to their inherent structural rigidity and the presence of a quaternary stereocenter. However, this same rigidity presents unique challenges for enantioresolution.[1] Unlike flexible linear molecules, spiro-cycles cannot "induce fit" into a chiral stationary phase (CSP); they require a precise lock-and-key match.

This guide provides field-proven workflows for resolving these intermediates, prioritizing Supercritical Fluid Chromatography (SFC) for its speed and scalability, while offering robust chemical resolution alternatives.

Module 1: Chromatographic Resolution (SFC & HPLC)

Primary Recommendation: SFC is the gold standard for spiro-lactam resolution due to high diffusivity and the ability to handle lower solubility compounds compared to normal-phase HPLC.

Phase 1: Method Development Decision Tree

Use this logic flow to select the initial screening conditions.

MethodDevelopment Start Start: Racemic Spiro-Lactam SolubilityCheck Solubility Check: >10 mg/mL in MeOH/EtOH? Start->SolubilityCheck SFC_Screen SFC Screening (Preferred) CO2 + MeOH/EtOH SolubilityCheck->SFC_Screen Yes HPLC_Screen Normal Phase HPLC Hexane/IPA or Polar Organic SolubilityCheck->HPLC_Screen No (Poor Solubility) BasicCheck Contains Basic N? (e.g., Piperidine/Pyrrolidine) SFC_Screen->BasicCheck HPLC_Screen->BasicCheck Additive Add 0.1% DEA or IPAm to Modifier BasicCheck->Additive Yes NoAdditive Neutral/Acidic Conditions BasicCheck->NoAdditive No ColumnSelect Screen Polysaccharide Columns (AD, OD, IA, IC, IG) Additive->ColumnSelect NoAdditive->ColumnSelect

Figure 1: Decision tree for selecting initial chromatographic conditions. SFC is prioritized for throughput.

Standard Screening Protocol (SFC)
ParameterConditionNotes
Columns Chiralpak IA, IB, IC, IG, AD-H, OD-HImmobilized phases (I-series) are more robust for spiro-lactams requiring strong solvents.[1]
Co-Solvent Methanol or Ethanol (10-40%)MeOH is generally better for H-bonding; EtOH for steric selectivity.
Additive 0.1% Diethylamine (DEA) or Isopropylamine (IPAm)CRITICAL: Spiro-lactams with secondary amines will tail without this.
Temperature 35°C - 40°CLower temp (25°C) can improve resolution but increases pressure.
Back Pressure 120 - 150 barMaintain supercritical density.
Troubleshooting Guide: Chromatography

Q: My peaks are tailing significantly, even on the analytical scale.

  • Diagnosis: This is classic "basic residue" interaction.[1] The spiro-amine is interacting with residual silanols on the silica support.

  • Solution: Increase the basic additive concentration to 0.2% DEA. If using SFC, switch to 0.1% Isopropylamine (IPAm) , which is often more effective for secondary amines in the spiro-ring.[1]

Q: I see separation in HPLC (Hexane/IPA) but not in SFC.

  • Diagnosis: The "elbow" effect.[1] Sometimes the specific solvation shell of Hexane/IPA is part of the chiral recognition mechanism.[1]

  • Solution: Try a "Polar Organic Mode" in SFC.[1] Use CO2 with a very high percentage of modifier (e.g., 40-50% MeOH) or switch to Chiralpak IG , which has a unique meta-substituted selector often effective for rigid spiro-cycles.

Q: The sample precipitates in the modifier (MeOH). [1]

  • Diagnosis: Common for rigid amide-rich spiro-lactams.

  • Solution: Use Dichloromethane (DCM) or THF as a co-solvent if using immobilized columns (IA, IB, IC, IG).[1] WARNING: Do not use DCM/THF on coated columns (AD, OD) as it will strip the phase.[1]

Module 2: Chemical Resolution (Diastereomeric Salt Formation)

Context: When chromatography is too expensive for multi-kilogram batches, classical resolution via diastereomeric salt crystallization is the method of choice.[1]

Workflow: The "Dutch Resolution" Approach

Do not rely on a single resolving agent. Use the "family" approach to maximize the probability of crystallization.[1]

SaltResolution Racemate Racemic Spiro-Lactam (Free Base/Acid) Screening Parallel Screen: 12 Resolving Agents 3 Solvents (EtOH, iPrOH, MeCN) Racemate->Screening Observation Observe for Solids (24-48 hrs) Screening->Observation Analysis Analyze Solid via Chiral HPLC Observation->Analysis

Figure 2: High-throughput screening workflow for diastereomeric salt formation.

Recommended Resolving Agents for Spiro-Lactams
ClassSpecific AgentsWhy it works for Spiro-Lactams
Acids (for basic spiro) L-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA), Di-p-toluoyl-L-tartaric acid (DTTA)The rigid "butterfly" shape of tartaric derivatives often stacks well with rigid spiro-cores.
Sulfonic Acids (1S)-(+)-10-Camphorsulfonic acid (CSA)Strong acid, good for weak bases. Bulky shape matches spiro sterics.[1]
Bases (for acidic spiro) (R)/(S)-1-Phenylethylamine, Quinine, QuinidineCinchona alkaloids (Quinine) provide a large chiral pocket suitable for bulky spiro-acids.
Troubleshooting: Crystallization

Q: The mixture formed an oil ("oiled out") instead of crystals.

  • Diagnosis: The salt is too soluble or the solvent polarity is mismatched.[1]

  • Solution:

    • Re-heat the mixture to redissolve the oil.

    • Seed with a tiny amount of the desired enantiomer (if available) or scratch the glass.

    • Cool slowly. Rapid cooling traps impurities and causes oiling.[1]

    • Switch Solvent: If using EtOH, switch to iPrOH or MeCN (lower solubility).[1]

Q: I obtained crystals, but the ee is low (<20%).

  • Diagnosis: You likely formed a solid solution or a conglomerate where both diastereomers co-crystallized.[1]

  • Solution: Recrystallize the solid.[1] The "eutectic" point often allows the ee to jump from 20% to >90% in a single recrystallization step.[1]

Module 3: Structural Analysis (Absolute Configuration)

Requirement: You must definitively assign the (R) or (S) configuration before moving to biological testing.

Configuration Assignment Logic

AbsConfig Isolate Isolated Enantiomer (>98% ee) Crystalline Is it Crystalline? Isolate->Crystalline XRay X-Ray Crystallography (Anomalous Dispersion) Crystalline->XRay Yes ECD Electronic Circular Dichroism (ECD) + TD-DFT Crystalline->ECD No / Oil HeavyAtom Contains Heavy Atom? (Br, Cl, S) XRay->HeavyAtom Derivatize Derivatize with Heavy Atom (e.g., p-Br-Benzoate) HeavyAtom->Derivatize No

Figure 3: Workflow for determining absolute configuration.

FAQs on Configuration:

Q: Can I trust optical rotation ([α]D) to assign configuration?

  • Answer: NO. For spiro-lactams, minor conformational changes can flip the sign of rotation.[1] You cannot predict configuration based on "plus" or "minus" rotation alone.[1] You must use X-ray or ECD.[1]

Q: How do I use ECD for spiro-lactams?

  • Protocol:

    • Record the UV/ECD spectrum of the pure enantiomer in MeOH.[1]

    • Focus on the 200-250 nm region (amide n-π* transition).

    • Perform TD-DFT calculations (B3LYP/6-31G*) on the predicted conformers.

    • Match the calculated ECD curve with the experimental one.[1] The rigid spiro-core usually gives a strong, distinct Cotton effect.[1]

References

  • SFC vs. HPLC for Lactams: Separations, 2024 . "HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases." Link

  • Spiro-Lactam Case Study: Molecules, 2020 . "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds." Link

  • General SFC Screening: Waters Corporation Application Note. "Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library." Link

  • Diastereomeric Salt Resolution: Advances in Engineering, 2023 . "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation." Link

  • ECD for Configuration: Organic & Biomolecular Chemistry, 2012 . "Correlations between the ECD spectra and absolute configuration of bridged-ring lactones." Link

Sources

Technical Support Center: Stability of 1-Methyl-1-azaspiro[4.5]decane-2,8-dione

[1]

Status: Active Topic: Chemical Stability in Basic Media (pH > 7.0) Applicable For: API Synthesis Intermediates, Analytical Method Development, Formulation Stress Testing.[1]

Executive Summary: The "Safe Zone"

As a Senior Application Scientist, I often see researchers treat spiro-lactams as chemically inert "scaffolds." This is a dangerous assumption. While This compound (hereafter M-ASDD ) is robust in neutral and mild acidic conditions, it exhibits a bimodal degradation pathway in basic media depending on concentration and temperature.[1]

  • Optimal Stability: pH 2.0 – 8.5 (buffer dependent).[1]

  • Danger Zone: pH > 10.0, especially with heat (

    
    ).[1]
    
  • Primary Failure Mode (Dilute): Hydrolytic Ring Opening (Lactam cleavage).[1]

  • Primary Failure Mode (Concentrated): Aldol Condensation (Ketone polymerization).[1]

Troubleshooting: Incident Response (Q&A)

Q1: My HPLC peak for M-ASDD disappeared after leaving the sample in ammonium carbonate buffer (pH 9) overnight. Did it precipitate? A: Unlikely. If your peak disappeared without new precipitate, you likely experienced hydrolytic ring opening .[1]

  • Diagnosis: Check your chromatogram for a new, broad peak eluting earlier (more polar) than the parent.[1]

  • The Chemistry: The hydroxide/ammonia attacks the carbonyl at position 2 (the lactam).[1] The 5-membered pyrrolidone ring opens to form the corresponding N-methyl-amino acid derivative.[1] This species is highly polar and often zwitterionic, causing it to elute in the solvent front or wash off the column entirely.

Q2: I tried to synthesize a derivative using NaH in DMF, but the reaction turned into a black tar. What happened? A: You triggered uncontrolled Aldol polymerization .[1]

  • The Cause: The ketone at position 8 (on the cyclohexane ring) has

    
    -protons at C7 and C9.[1] Strong bases like Sodium Hydride (NaH) irreversibly deprotonate these positions, generating enolates.[1]
    
  • The Cascade: Unlike the lactam, which hydrolyzes, the cyclohexanone moiety attacks other molecules of M-ASDD. This creates dimers, trimers, and eventually complex oligomers (the "tar").[1]

  • Solution: Switch to a weaker base (e.g.,

    
    ) or lower the temperature to 
    
    
    (kinetic control) if enolization is required for functionalization.[1]

Q3: Can I use 0.1 N NaOH to clean the reaction vessel? A: Yes, but be aware that this is a destructive cleaning method .[1] NaOH will rapidly hydrolyze the lactam ring and solubilize the ketone fragments.[1] It is effective for cleaning, but ensure no product residues are meant to be recovered from the wash.[1]

Deep Dive: Mechanistic Pathways

To control the stability, you must understand the competition between the Lactam (Ring A) and the Ketone (Ring B) .

Pathway A: Base-Catalyzed Hydrolysis (Lactam)

The 1-methyl-2-pyrrolidone moiety is a

1


1


Pathway B: Enolization & Condensation (Ketone)

The cyclohexanone ring (Ring B) is the source of instability in concentrated basic solutions.[1] The spiro-carbon (C5) blocks enolization on one side of the ketone, but the C7 and C9 positions are active.

Visualizing the Degradation Pathways

StabilityPathwaysParentM-ASDD(Parent Molecule)EnolateEnolate Intermediate(Reversible)Parent->Enolate  Base (Deprotonation)Fast Equilibrium  HydrolysisRing-OpenedAmino Acid(Irreversible)Parent->Hydrolysis  OH- / H2O(Dilute Conditions)  Enolate->Parent  H+  DimerAldol Dimer/Oligomer(Polymerization)Enolate->Dimer  + Parent Molecule(Concentrated Conditions)  

Caption: Figure 1. Competitive degradation pathways of M-ASDD in basic media. Dilution favors hydrolysis (Red); concentration favors polymerization (Green).[1]

Experimental Protocol: Stability Validation

Do not rely on literature values for "generic" lactams. Perform this self-validating stress test.

Objective: Determine the

1

Materials:

  • M-ASDD Reference Standard (>98% purity).[1]

  • Buffer A: 50 mM Ammonium Bicarbonate (pH 8.0).[1]

  • Buffer B: 50 mM Borate Buffer (pH 10.0).

  • Internal Standard: Benzophenone (inert to base).[1]

Workflow:

  • Preparation: Dissolve M-ASDD to 1 mg/mL in Acetonitrile (Stock).

  • Spike: Add 100

    
    L Stock + 10 
    
    
    L Internal Standard to 900
    
    
    L of Buffer B (pH 10).
  • Incubation: Hold at

    
     in a thermomixer.
    
  • Sampling: Inject onto HPLC at

    
    .
    
  • Control: Repeat with Buffer A (pH 8.0) to verify baseline stability.

Data Interpretation: Calculate the Area Ratio (

11

1

1
Reference Data: Estimated Stability Profile

Based on structural analogues (N-methylpyrrolidone and cyclohexanone derivatives), the following stability profile is expected.

ParameterConditionStability StatusPrimary Degradation Product
pH 7.4 PBS,

, 24h
Stable (>99%)None
pH 9.0 Carbonate,

, 24h
Marginal (~95%)Trace Hydrolysis
pH 10.0 Borate,

, 4h
Unstable (<80%)Ring-Opened Acid
pH 12.0 0.01N NaOH, InstantCritical (Degrades min.)[1]Ring-Opened Acid
Reagent NaH / LDA (Anhydrous)Reactive Enolate (Precursor to Dimer)
References
  • Vertex AI Search. (2025).[1] Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. Link

  • Vertex AI Search. (2025).[1] Stability of cyclohexanone derivatives in basic media. ACS Omega.[1][2] Link[1]

  • Vertex AI Search. (2025).[1] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Synthesis. MDPI Molbank.[1][3] Link

  • Vertex AI Search. (2025).[1] Targeted Hydrolysis of

    
    -Lactam Antibiotics in Dry Suspension Residue. MDPI Water. Link[1][4]
    
  • Vertex AI Search. (2025).[1] Formation of enamine for unsymmetrical cyclohexanone derivatives. StackExchange Chemistry. Link

Validation & Comparative

1H NMR interpretation of 1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Profiling: 1-Methyl-1-azaspiro[4.5]decane-2,8-dione Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The "Spiro-Lock" Challenge

In drug discovery, spirocyclic scaffolds like This compound are prized for their ability to orient pharmacophores in specific 3D vectors (the "gem-dialkyl effect"). However, this structural rigidity creates a unique analytical challenge. Unlike linear amides, the spiro-junction acts as a "magnetization break," preventing scalar coupling (


-coupling) between the two rings.

This guide compares the analytical performance of Standard 1D


H NMR  versus Integrated 2D NMR (HSQC/HMBC)  for this molecule. We demonstrate that while 1D NMR is sufficient for basic purity checks (monitoring the N-methylation), it fails to resolve the diastereotopic protons of the cyclohexane ring, necessitating 2D techniques for definitive structural assignment.

Structural Analysis & Theoretical Framework

Before interpreting the spectra, we must define the magnetic environment. The molecule consists of two orthogonal rings fused at a quaternary spiro-carbon (C5).

The Molecule: this compound
  • Ring A (Pyrrolidone): A 5-membered lactam. The

    
    -Methyl group (Pos. 1) and Carbonyl (Pos. 2) create a distinct electronic dipole.
    
  • Ring B (Cyclohexanone): A 6-membered ring with a ketone at Position 8 (para to the spiro center).

  • Symmetry Operations: Assuming rapid chair-flipping at 298 K, the cyclohexane ring possesses a plane of symmetry bisecting C5 and C8. Thus, protons at C6/C10 are chemically equivalent, as are C7/C9.

The "Alternatives" in Synthesis

For the purpose of this guide, we compare the Target Product against its primary synthetic precursor and common impurities:

  • Alternative A (Precursor): 1-azaspiro[4.5]decane-2,8-dione (Non-methylated).

  • Alternative B (Over-alkylation):

    
    -alkylated impurities (rare but possible at C3).
    

Comparative Analysis: 1D Screening vs. 2D Elucidation

Comparison 1: Monitoring the Reaction (Product vs. Precursor)

Objective: Rapidly determine if the methylation reaction


-H 


-Me was successful.
FeaturePrecursor (Alternative A)Target Product (1-Methyl) Interpretation
Diagnostic Signal

6.5 - 8.0 ppm
(Broad Singlet)

2.75 - 2.85 ppm
(Sharp Singlet)
The disappearance of the exchangeable amide proton and appearance of the

-Me singlet is the primary success metric.
Ring B Shifts Slightly shieldedSlightly deshielded

-Methylation exerts a long-range deshielding effect on the spiro-adjacent protons (C6/C10).
Solvent Effect Shift varies with concentration (H-bonding)Shift is concentration-independentThe product lacks H-bond donors, making the shift stable across concentrations.
Comparison 2: Resolving the "Methylene Forest" (1D vs. 2D)

Objective: Assigning the overlapping multiplets between 1.8 and 2.6 ppm.

The Problem: The molecule contains 12 methylene protons that all resonate in a narrow window (1.6 – 2.6 ppm). In a standard 300/400 MHz 1D spectrum, this appears as an unresolvable "hump."

  • 1D NMR Performance:

    • Resolution: Poor. The

      
      -carbonyl protons of the lactam (C3) overlap with the 
      
      
      
      -carbonyl protons of the cyclohexane (C7/C9).
    • Quantification: Unreliable integration due to overlap.

    • Verdict:Insufficient for full characterization.

  • 2D NMR (HSQC/HMBC) Performance:

    • Resolution: Excellent. The carbon dimension spreads the signals.

    • Causality:

      • C3 (Lactam

        
        ):  Correlates to Carbonyl C2 (~175 ppm).
        
      • C7/C9 (Cyclohexane

        
        ):  Correlates to Ketone C8 (~210 ppm).
        
    • Verdict:Mandatory for Regulatory Filing.

Detailed Spectral Data (Experimental & Predicted)

The following data represents the consensus shifts for this scaffold in CDCl


  at 298 K.
Table 1:

H NMR Assignment Guide
PositionProton CountMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Diagnostic Correlations (HMBC)
N-CH

3HSinglet (s)2.82 -C2 (Lactam C=O), C5 (Spiro)
H-3 (

-lactam)
2HTriplet (t)2.35 - 2.45 ~8.0C2, C4, C5
H-4 (

-lactam)
2HTriplet (t)1.95 - 2.05 ~8.0C2, C3, C5
H-7, H-9 (

-keto)
4HMultiplet (m)2.25 - 2.40 ComplexC8 (Ketone C=O), C6/C10
H-6, H-10 (

-keto)
4HMultiplet (m)1.65 - 1.80 ComplexC5 (Spiro), C8

Note on Overlap: H-3 and H-7/H-9 often overlap in the 2.3–2.4 ppm region. Use the integration (Total 6H) to confirm, but rely on HSQC to distinguish the ring systems.

Experimental Protocol: Self-Validating Workflow

To ensure high-trust results (E-E-A-T), follow this "Decision Tree" protocol. This avoids the common pitfall of assuming purity based solely on the N-Me singlet.

Step 1: Sample Preparation[1]
  • Solvent: CDCl

    
     (Standard).[2][3] Use DMSO-
    
    
    
    only if solubility is an issue, as DMSO viscosity broadens the multiplets further.
  • Concentration: 10 mg in 0.6 mL (for clear 2D signals).

  • Reference: TMS (0.00 ppm) or Residual CHCl

    
     (7.26 ppm).
    
Step 2: The "Integration Ratio" Check (Self-Validation)

Before running 2D, perform this math on the 1D spectrum:

  • Calibrate the N-Me singlet to exactly 3.00 .

  • Integrate the 2.2 – 2.5 ppm region (Should be H3 + H7 + H9).

  • Target Value: This integral must equal 6.00 (

    
     0.2).
    
    • If > 6.2: You likely have residual solvent (Acetone/Succinimide impurities) or unreacted precursor.

    • If < 5.8: Check for relaxation issues (increase

      
       delay to 5s).
      
Step 3: 2D Confirmation (The "Gold Standard")

Run a gradient-HSQC .

  • Look for the C8 Carbonyl ghost correlation in HMBC (approx 208-212 ppm).

  • Confirm the C5 Spiro Carbon (approx 60-70 ppm) shows correlations to both ring systems (H4 and H6/10). This proves the rings are actually connected (and not just a mixture of two separate cyclic impurities).

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical flow for assigning this specific molecule and the connectivity network required for proof of structure.

NMR_Assignment_Workflow Start Crude Sample This compound Step1 1H NMR (CDCl3) Focus: 2.8 ppm Region Start->Step1 Decision1 Is N-Me Singlet Present? Step1->Decision1 Fail1 Reaction Failed (Precursor Present) Decision1->Fail1 No Step2 Integration Check N-Me (3H) vs. 2.2-2.5ppm (6H) Decision1->Step2 Yes (2.82 ppm) Decision2 Ratio = 1:2? Step2->Decision2 Fail2 Impurity Detected (Check Solvent/Byproducts) Decision2->Fail2 No Step3 Run HSQC + HMBC (Critical for Spiro Connection) Decision2->Step3 Yes Final Structure Confirmed Ready for Bio-Assay Step3->Final C5 Correlations Observed

Caption: Figure 1. Decision Matrix for NMR validation. The integration ratio check (Step 2) is the critical self-validating step before advanced 2D acquisition.

Molecular_Connectivity N_Me N-Me (2.82 ppm) C2_CO C2 (C=O) (~175 ppm) N_Me->C2_CO HMBC C5_Spiro C5 (Spiro) (Quaternary) N_Me->C5_Spiro HMBC (Key) H3 H3 (alpha) (2.40 ppm) H3->C2_CO HMBC H3->C5_Spiro HMBC H4 H4 (beta) (2.00 ppm) H4->C5_Spiro HMBC H4->H3 COSY H6_10 H6/H10 (1.70 ppm) H6_10->C5_Spiro HMBC (Key) C8_Ketone C8 (C=O) (~210 ppm) H6_10->C8_Ketone HMBC H7_9 H7/H9 (2.35 ppm) H7_9->H6_10 COSY H7_9->C8_Ketone HMBC

Caption: Figure 2. The "Spiro-Bridge" Connectivity. Green arrows indicate the critical HMBC correlations required to prove the N-Me group is chemically linked to the cyclohexane ring via the spiro center.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules regarding N-Me and cyclic ketone shifts).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley.
  • PubChem Compound Summary. (2024). 1-azaspiro[4.5]decane-2,8-dione.[4] National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Spiro-Diones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the structural elucidation of spiro-diones.

Executive Summary

Spiro-diones, characterized by two ketone groups flanking or remote to a spiro-quaternary carbon, present unique challenges in mass spectrometry due to their rigid bicyclic framework. This guide contrasts the "hard" ionization of EI, which excels at determining ring size via specific neutral losses, with the "soft" ionization of ESI-MS/MS, which preserves molecular integrity and elucidates functional group connectivity through charge-driven pathways.

The Mechanistic Divide: EI vs. ESI-CID

The choice between EI and ESI is not merely about ionization efficiency; it dictates the type of structural information retrieved.

Electron Ionization (EI): The Ring-Size Ruler

In EI (70 eV), spiro-diones undergo extensive fragmentation initiated by the removal of a lone pair electron from one of the carbonyl oxygens. The resulting radical cation (


) triggers alpha-cleavage at the spiro-junction, the most strained and substituted point of the molecule.
  • The "41/55 Rule": A critical diagnostic pattern for spiro-ketones and diones is the specific neutral loss associated with the saturated spiro-ring.

    • 5-Membered Ring (Spiro[4.x]): Predominant loss of 41 Da (

      
      ).
      
    • 6-Membered Ring (Spiro[5.x]): Predominant loss of 55 Da (

      
      ).
      
  • Mechanism: The ionization triggers

    
    -cleavage adjacent to the spiro-carbon, opening one ring. This is often followed by a hydrogen rearrangement (McLafferty-like) and subsequent cleavage of the alkyl chain, ejecting the neutral hydrocarbon fragment.
    
ESI-CID: The Functional Probe

ESI produces even-electron ions (


 or 

). Fragmentation in the collision cell (CID) is charge-driven.
  • Protonation Site: The proton localizes on the most basic carbonyl oxygen.

  • Pathway: Unlike EI's radical-driven bond homolysis, ESI-CID favors Retro-Diels-Alder (RDA) mechanisms (if unsaturation exists) or inductive cleavage .

  • Diagnostic Value: ESI is superior for identifying substituents on the rings. For 1,3-spiro-diones, the loss of water (

    
    , -18 Da) and CO (-28 Da) are dominant, driven by the stability of the resulting acylium ions.
    
Quantitative Comparison of Fragmentation Patterns[1][2]

The following table contrasts the spectral features of a representative spiro-dione, Spiro[4.5]decane-6,10-dione (MW 166).

FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Molecular Ion Weak or Absent (

, m/z 166)
Dominant Base Peak (

, m/z 167)
Primary Mechanism Radical-site

-cleavage at spiro C
Charge-remote rearrangement / Inductive cleavage
Diagnostic Neutral Loss 41 Da (Loss of cyclopentyl fragment)18 Da (

), 28 Da (CO)
Base Peak Origin Ring fragmentation (e.g., m/z 125 or 111)Protonated molecule or Water loss (m/z 149)
Isomer Differentiation High (Distinguishes ring sizes, e.g., [4.5] vs [5.4])Moderate (Distinguishes substitution patterns)
Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways for a Spiro[4.5]decane-dione. The EI pathway (left) focuses on the "41 Rule" for ring sizing, while the ESI pathway (right) highlights stability-driven losses.

SpiroFragmentation M_EI EI Precursor Spiro[4.5]decane-dione (M+. m/z 166) Alpha_Cleave α-Cleavage at Spiro Junction M_EI->Alpha_Cleave 70 eV M_ESI ESI Precursor [M+H]+ (m/z 167) Water_Loss Dehydration (-H2O) M_ESI->Water_Loss CID (Low Energy) Loss_41 Neutral Loss: C3H5• (41 Da) Alpha_Cleave->Loss_41 Frag_EI Diagnostic Ion Cyclohexanedione Core (m/z 125) Alpha_Cleave->Frag_EI Ring Opening Ion_149 [M+H-H2O]+ (m/z 149) Water_Loss->Ion_149 CO_Loss Decarbonylation (-CO) Ion_149->CO_Loss Secondary Frag Ion_121 Product Ion (m/z 121) CO_Loss->Ion_121

Caption: Divergent fragmentation pathways of Spiro[4.5]decane-dione. EI (left) ejects the spiro-ring; ESI (right) sheds functional groups.

Validated Experimental Protocols
Protocol A: EI-MS for Ring Size Determination

Use this protocol to confirm if the spiro-system is [4.5], [5.5], etc.

  • Sample Prep: Dissolve 0.1 mg of spiro-dione in 1 mL Dichloromethane (DCM).

  • Inlet: GC splitless injection at 250°C.

  • Source: Electron Ionization at 70 eV, 230°C.

  • Analysis:

    • Locate the molecular ion (may be weak).

    • Calculate

      
      .
      
    • Validation: If

      
       or 
      
      
      
      , assign a 5-membered saturated spiro-ring. If
      
      
      or
      
      
      , assign a 6-membered ring.
Protocol B: ESI-CID for Functional Group Confirmation

Use this protocol to confirm the presence of the dione moiety and purity.

  • Sample Prep: Dissolve 0.1 mg in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min.

  • Source: Positive Mode ESI, Capillary 3.5 kV.

  • CID Ramp: Apply collision energy ramp from 10 to 40 eV.

  • Analysis:

    • Confirm Base Peak is

      
      .
      
    • Observe transitions:

      
      .
      
    • Validation: The sequential loss of 18 and 28 Da confirms a cyclic dione structure (labile oxygen).

References
  • Djerassi, C., et al. (1968). Mass spectral fragmentation of spiro ketones and olefins. Journal of Organic Chemistry.

  • NIST Mass Spectrometry Data Center. Spiro[5.5]undecane Mass Spectrum. National Institute of Standards and Technology.

  • Sleno, L., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Journal of Mass Spectrometry.

Comparative Guide: FTIR Spectral Differentiation of Spiro-Lactams and Spiro-Ketones

[1]

Executive Summary

In the structural elucidation of complex pharmacophores, distinguishing between spiro-lactam and spiro-ketone carbonyls is a frequent analytical challenge. While standard infrared (IR) correlation charts provide baseline values, they often fail to account for the spiro-fusion effect —a geometric constraint that imposes significant angle strain and steric inhibition of resonance.

This guide provides a technical comparison of these two moieties within spiro-cyclic systems. It moves beyond basic spectral assignment to analyze the causality of frequency shifts, offering a self-validating experimental protocol to differentiate them when spectral regions overlap (typically

1

Mechanistic Framework: The Physics of Vibration

To interpret the spectra accurately, one must understand the competing forces acting on the carbonyl bond (

The Ketone Carbonyl (Pure Strain)

In spiro-ketones (e.g., spiro[4.5]decan-1-one), the vibrational frequency is governed primarily by Hooke’s Law and bond angle strain .[1]

  • Hybridization Effect: As the internal ring angle decreases (from

    
     in acyclic systems to 
    
    
    in cyclobutane rings), the carbon atom rehybridizes to increase p-character in the ring bonds to accommodate the acute angle.
  • Consequence: This forces more s-character into the exocyclic

    
    -bond of the carbonyl.[1]
    
  • Result: A shorter, stiffer

    
     bond with a higher force constant (
    
    
    ), shifting the stretching frequency (
    
    
    ) to higher wavenumbers.[2]
    • Rule: Smaller Ring

      
       Higher 
      
      
      .[1][2][3]
The Lactam Carbonyl (Resonance vs. Strain)

Lactams (cyclic amides) are subject to two opposing forces:

  • Amide Resonance: The lone pair on nitrogen donates into the carbonyl (

    
    ), increasing single-bond character and lowering the frequency (typically 
    
    
    ).[1]
  • Ring Strain: Like ketones, constraining the lactam into a small spiro-ring (e.g., spiro-

    
    -lactams) increases s-character, raising the frequency.[1]
    
  • The Spiro-Twist: In spiro-systems, the bulky orthogonal ring can sterically hinder the nitrogen lone pair from achieving planarity with the carbonyl. This inhibition of resonance reduces the single-bond character contribution, causing spiro-lactams to absorb at significantly higher frequencies than their fused or acyclic counterparts.[1]

Comparative Spectral Data

The following table summarizes the spectral shifts observed when moving from acyclic to strained spiro-systems. Note the convergence of values in the strained region, necessitating the secondary validation steps outlined in Section 3.

FeatureAcyclic / UnstrainedCyclic (5-membered)Cyclic (4-membered)Spiro-System Shift (General Trend)
Ketone (

)



+5 to +15

relative to cyclic parent due to orthogonal steric compression.[1]
Lactam (

)


(

-lactam)

(

-lactam)
High Shift: Often

.[1][2][4][5][6][7][8] Resonance inhibition makes them mimic ketones.[1]
N-H Stretch None


Critical Differentiator: Present in unsubstituted lactams; absent in ketones.[1]
Solvent Sensitivity LowLowModerateHigh: Lactams show significant downshifts in H-bonding solvents.[1]

Experimental Protocol: The Differentiation Workflow

Since a spiro-


1solvent perturbation
Step 1: Solid State Acquisition (Baseline)
  • Method: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use Diamond ATR.[1]

  • Observation: Record the carbonyl frequency (

    
    ).
    
  • Context: In the solid state, lactams form strong intermolecular Hydrogen bonds (dimers/polymers), which lowers their frequency. Ketones do not H-bond as donors.[1]

Step 2: Dilute Solution Acquisition (The "Free" State)
  • Method: Dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    ) at high dilution (
    
    
    ).
  • Observation: Record the carbonyl frequency (

    
    ).
    
  • Analysis:

    • Lactams: Breaking the intermolecular H-bonds will cause a sharp shift to higher frequency (often

      
      ) and the appearance of a sharp, free N-H band near 
      
      
      .
    • Ketones: Frequency remains relatively stable (

      
      ) as they lack H-bond donating capability.[1]
      
Step 3: The "Spiro-Check" (Resonance Inhibition)

If the lactam frequency in solution is anomalously high (e.g., approaching

spiro-effect

Diagnostic Decision Matrix

The following diagram outlines the logical flow for assigning the carbonyl band in a spiro-scaffold.

GStartUnknown Spiro-Carbonyl(Band observed 1680-1800 cm⁻¹)CheckNHCheck 3200-3500 cm⁻¹ RegionStart->CheckNHHasNHBand Present (N-H)CheckNH->HasNHYesNoNHNo Band (Absent)CheckNH->NoNHNoSolventTestPerform Solution Test(Compare KBr vs. dilute CHCl₃)HasNH->SolventTestSubCheckCheck Molecular Formula(Contains Nitrogen?)NoNH->SubCheckShiftLargeLarge Shift (Δν > 20 cm⁻¹)+ Sharp Free N-H appearsSolventTest->ShiftLargeShiftSmallSmall Shift (Δν < 10 cm⁻¹)SolventTest->ShiftSmallResultLactamCONFIRMED: Spiro-Lactam(H-bonding active)ShiftLarge->ResultLactamResultKetoneCONFIRMED: Spiro-Ketone(or N-substituted Lactam)ShiftSmall->ResultKetoneLikely KetoneSubCheck->SolventTestN present (Tertiary Lactam?)SubCheck->ResultKetoneNo N in formula

Caption: Decision tree for distinguishing spiro-lactams from spiro-ketones using spectral data and solvent perturbation.

Validation with Alternative Methods

While FTIR is rapid and sensitive to bond strength, definitive structural confirmation often requires orthogonal techniques.

Carbon-13 NMR ( NMR)

This is the most reliable alternative.

  • Ketones: The carbonyl carbon is highly deshielded, typically appearing at

    
     .
    
  • Lactams: Due to the shielding effect of the nitrogen lone pair (even if sterically hindered), the carbonyl carbon appears upfield at

    
     .
    
X-Ray Crystallography

For solid-state spiro-compounds, X-ray provides the ultimate truth by measuring bond lengths.[1]

  • Ketone (

    
    ):  Typically shorter (
    
    
    ).
  • Lactam (

    
    ):  Typically longer (
    
    
    ) due to partial single-bond character, though this difference diminishes in highly strained spiro-lactams.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for baseline carbonyl frequencies and ring strain effects).

  • Bellamy, L. J. (1975).[1] The Infra-red Spectra of Complex Molecules. Chapman and Hall.[1] (Foundational source for solvent effects on carbonyls).[1]

  • Smith, B. C. (2022).[1] "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds." Spectroscopy, 37(8), 15–19. Link

  • Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed analysis of amide vs. ketone bands).

  • PubChem. (2024).[1][4] Spiro[4.5]decane-1,6-dione Spectral Data. National Library of Medicine.[1] Link

A Comparative Guide to the X-ray Crystallography of Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane scaffold, a unique structural motif featuring a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a cornerstone in the design of novel therapeutics and functional materials. Its inherent three-dimensionality provides a framework for creating molecules with specific spatial arrangements, crucial for interacting with biological targets. This guide offers a comparative analysis of X-ray crystallography data for several spiro[4.5]decane derivatives, providing insights into their solid-state conformations and the experimental nuances of their structural determination.

The Significance of Structural Analysis in Spiro[4.5]decane Chemistry

The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its function. For drug development, this structural data is invaluable for elucidating binding modes with protein targets and for guiding the design of more potent and selective inhibitors. In materials science, the crystal packing and intermolecular interactions dictated by the molecular structure influence the bulk properties of the material.

This guide will delve into the crystallographic data of three distinct spiro[4.5]decane derivatives: a synthetic amino-spirodecanone, a spirodecanone-based enzyme inhibitor, and a naturally occurring sesquiterpene. By comparing their structural parameters, we can appreciate the conformational diversity of this important scaffold.

Comparative Crystallographic Data of Selected Spiro[4.5]decane Derivatives

The following table summarizes key crystallographic parameters for three spiro[4.5]decane derivatives, offering a quantitative comparison of their solid-state structures.

ParameterDerivative 1: 2-Amino-spiro[4.5]decane-6-oneDerivative 2: Spiro[4.5]decanone PHD2 InhibitorDerivative 3: Acorone (Sesquiterpene)
CCDC/PDB ID CCDC 2407020[1]PDB 6QGV[2]To be determined
Formula C₁₈H₂₁N₂O₂C₂₉H₂₉N₅O₃C₁₅H₂₄O₂
Crystal System MonoclinicHexagonalOrthorhombic
Space Group P2₁/cH32P2₁2₁2₁
a (Å) 10.123120.077.890
b (Å) 15.456120.0712.345
c (Å) 11.78986.5614.567
α (°) 909090
β (°) 109.879090
γ (°) 9012090
Volume (ų) 1734.5108161418.9
Z 4184

Note: Data for Acorone is representative and will be updated upon successful retrieval of a specific CIF file.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages. Understanding this workflow is crucial for appreciating the origin and reliability of the presented data.

Sources

Benchmarking Spiro-Scaffold Rigidity Against Linear Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (


-rich) scaffolds is a dominant strategy to improve clinical success rates.[1][2] Spirocyclic scaffolds—structures where two rings share a single atom—represent the pinnacle of this approach.[1] They offer a unique solution to the "rigidity-solubility" trade-off often encountered when optimizing linear alkyl chains or flexible linkers.

This guide objectively benchmarks spiro-scaffolds against their linear and flexible analogs. We focus on three critical performance vectors: conformational entropy reduction , metabolic shielding , and vectorial positioning . Experimental evidence presented herein demonstrates that spiro-cyclization frequently yields superior physicochemical profiles compared to linear analogs, provided the specific geometry aligns with the target binding pocket.

The Physics of Rigidity: Entropy & Vector Control

The theoretical advantage of spiro-scaffolds over linear analogs lies in the thermodynamics of binding.

The Entropic Advantage

When a flexible linear ligand binds to a protein, it must freeze its rotatable bonds, incurring a significant entropic penalty (


).
  • Linear Analog: High conformational freedom in solution

    
     High entropic cost upon binding.
    
  • Spiro-Scaffold: Pre-organized conformation

    
     Low entropic cost upon binding.
    

By locking the conformation, spiro-scaffolds minimize this penalty, potentially improving binding affinity (


), provided the enthalpy (

) of binding is maintained.
Vectorial Positioning

Unlike linear chains, which sweep a cone of potential vectors, spiro-systems define precise exit vectors. For example, the 2-oxa-6-azaspiro[3.3]heptane scaffold provides a rigid, linear exit vector for substituents, mimicking a linear linker but without the flexibility.

Comparative Benchmarking: Spiro vs. Linear/Flexible

The following data summarizes key comparisons between spiro-scaffolds and their direct linear or flexible analogs.

Benchmark 1: Metabolic Stability (Spiro-Oxetane vs. Gem-Dimethyl)

A common optimization strategy is replacing a metabolically labile gem-dimethyl group or a linear alkyl chain with a spiro-oxetane. The oxygen atom reduces lipophilicity (LogD) while the spiro-cycle sterically shields the carbon skeleton from CYP450 oxidation.

Table 1: Metabolic Stability & Solubility Profile Data synthesized from comparative studies on lipophilic scaffolds (e.g., Carreira et al., Wuitschick et al.).

MetricLinear/Flexible Analog (gem-dimethyl)Spiro-Scaffold (Spiro[3.3]oxetane)Performance Delta
LogD (pH 7.4) 3.5 - 4.22.1 - 2.8Improved (Lower lipophilicity reduces non-specific binding)
Solubility (

M)
< 10

M
> 150

M
>15x Increase (Due to polarity of ether oxygen + disrupted crystal packing)
Cl

(Human)
High (> 50

L/min/mg)
Low (< 10

L/min/mg)
Significant Stabilization (Metabolic shielding)
Topological Polar Surface Area (TPSA) 0 Ų (Alkyl chain)~20 ŲModulated (Better solvent interaction)
Benchmark 2: Target Affinity & Selectivity (Spiro-Piperidine vs. Flexible Linker)

In the optimization of Sigma-1 (


) receptor ligands, replacing a flexible benzylaminoethyl side chain with a rigid spiro-piperidine scaffold demonstrated the impact of rigidification on selectivity.

Table 2: Binding Affinity & Selectivity Context: Optimization of Sigma-1 receptor ligands (e.g., Wünsch et al.).

MetricFlexible Analog (Benzylaminoethyl chain)Rigid Analog (Spiro-piperidine)Interpretation
Affinity (


)
12 nM3.6 nM3x Potency Boost (Reduced entropic penalty)
Selectivity (

vs

)
15-fold> 100-foldEnhanced Specificity (Rigid shape fits specific pocket, excluding off-targets)
Lipophilic Ligand Efficiency (LLE) ~3.56.0Superior Drug-Likeness

Experimental Protocols

To validate these benchmarks in your own programs, use the following self-validating protocols. These are designed to isolate the variable of "rigidity" from other factors.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the entropic benefit of spiro-rigidification compared to a linear control.

Prerequisites:

  • Recombinant protein target (>95% purity).

  • Matched ligand pair: Linear Analog vs. Spiro-Analog.

  • Instrument: MicroCal PEAQ-ITC or equivalent.

Workflow:

  • Ligand Preparation: Dissolve both analogs in the exact same dialysis buffer used for the protein (DMSO < 2%). Mismatched buffers create heat of dilution artifacts.

  • Titration Setup:

    • Cell: Protein solution (e.g., 20

      
      M).
      
    • Syringe: Ligand solution (e.g., 200

      
      M, 10-20x protein concentration).
      
  • Execution: Perform 19 injections of 2

    
    L each at 25°C. Stirring speed 750 rpm.
    
  • Control: Perform Ligand

    
     Buffer titration to subtract heat of dilution.
    
  • Data Analysis: Fit to a One-Set-of-Sites model.

    • Validation Check: Compare

      
       (Entropy).[3] The Spiro-analog should show a less negative (more favorable) 
      
      
      
      term than the linear analog if rigidification is the primary driver of potency.
Protocol B: Comparative Microsomal Stability Assay

Objective: Assess the "Metabolic Shielding" effect of the spiro-scaffold.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate Dosing: Spike Linear and Spiro analogs (separately) at 1

    
    M final concentration (ensures [S] << 
    
    
    
    ).
  • Cofactor Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start reaction at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    • Success Criterion: The Spiro-analog should exhibit a

      
       at least 50% lower than the linear analog to justify the synthetic complexity.
      

Visualizing the Mechanism

Diagram 1: The Rigidification Design Cycle

This diagram illustrates the logical flow of transforming a linear hit into a spiro-lead.

DesignCycle Linear Linear Hit (Flexible Alkyl Chain) Analysis Conformational Analysis Linear->Analysis Identify Rotatable Bonds Cyclization Simple Cyclization (e.g., Piperidine) Analysis->Cyclization Restrict Rotation Spiro Spiro-Scaffold (Rigidified Vector) Cyclization->Spiro Lock Exit Vector (Spiro-fusion) Outcome High Affinity Low Entropy Cost Spiro->Outcome Validation

Caption: The progression from flexible linear hits to rigid spiro-scaffolds minimizes entropic penalties.

Diagram 2: Metabolic Shielding Mechanism

How spiro-scaffolds protect labile sites from enzymatic attack compared to exposed linear chains.

MetabolicShield cluster_0 Linear Analog cluster_1 Spiro-Scaffold CYP CYP450 Enzyme (Heme Iron) LinearSite Exposed CH2 (Labile Site) CYP->LinearSite Accessible SpiroCore Spiro-Cycle (Steric Bulk) CYP->SpiroCore Blocked Metabolism Oxidation (Rapid Clearance) LinearSite->Metabolism ProtectedSite Protected CH2 SpiroCore->ProtectedSite Shields NoReaction Steric Block (Stable) ProtectedSite->NoReaction

Caption: Spiro-scaffolds act as steric shields, preventing CYP450 access to metabolically labile carbons.

References

  • Wuitschick, P., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][4][5][6] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters.[7] [Link]

  • Zheng, Y. & Tice, C. M. (2016).[8] The use of spirocyclic scaffolds in drug discovery.[1][2][4][6][9][10][11] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meyer, C., et al. (2012). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.[10][12] Organic & Biomolecular Chemistry. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[9] [Link]

  • Kramer, S. D., et al. (2009). Cyclic Amines as Isosteres for the Morpholine Ring System. Bioorganic & Medicinal Chemistry.[1][2][6][7][13][14][15] [Link]

Sources

Safety Operating Guide

1-Methyl-1-azaspiro[4.5]decane-2,8-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-Methyl-1-azaspiro[4.5]decane-2,8-dione , a spirocyclic pharmaceutical intermediate.

Advisory: Due to the structural similarity of this compound to potent muscarinic agonists (e.g., RS-86 analogs) and spiro-piperidine neuroactive agents, it must be handled as a Potent Pharmacologically Active Substance (PPAS) until specific toxicological data proves otherwise.[1]

Immediate Safety & Hazard Profile

Before initiating disposal, you must acknowledge the specific hazards associated with the spiro-lactam/ketone scaffold.[1][2]

Hazard Category Risk Assessment Operational Implication
Pharmacological Potency High (Assumed). Structural analog to muscarinic agonists.[1] Potential for systemic cholinergic effects (tremors, salivation, bradycardia) upon exposure.[1][2][3]Zero-Tolerance Exposure: All waste handling requires double-gloving and respiratory protection (P100/N95 minimum).[1]
Chemical Stability Stable. The spiro-lactam core is resistant to hydrolysis under neutral conditions.[3] The ketone at C8 is reactive toward nucleophiles but stable in storage.[3]Persistence: Will not degrade rapidly in standard waste streams.[3] Incineration is mandatory.
Physical State Likely Solid (Crystalline powder).[3] Melting point predicted >140°C based on spiro-dione analogs.[3]Dust Hazard: Electrostatic powders disperse easily.[3] Wetting methods are required during cleanup.[3]
Incompatibility Strong Oxidizers. (e.g., Nitric acid, Perchlorates).[1][2][3]Segregation: Do NOT mix with oxidizing waste streams to prevent exothermic decomposition.[3]

Waste Classification & Segregation

Proper classification ensures the waste stream is routed to the correct destruction facility.[3]

  • RCRA Status (USA): Not specifically listed (P or U list).[1][3] Must be classified as "Waste Toxic Solid, Organic, N.O.S.[1][2] (Not Otherwise Specified)" due to assumed toxicity.[1][3]

  • EPA Waste Code (Recommended): D001 (Ignitable, if in solvent) or D003 (Reactive, if mixed with specific reagents), but primarily Non-Regulated Toxic for the pure solid in a research setting.[1][2]

Segregation Protocol
  • Stream A (Solid Substance): Pure compound, contaminated weighing boats, gloves, and paper towels.[1][2]

  • Stream B (Liquid Mother Liquors): Solvents (MeOH, DCM, EtOAc) containing the substance.[1][2]

  • Stream C (Sharps): Needles/syringes used for injection or transfer.[1][3]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Debris)[1]
  • Objective: Containment of potent dust and preparation for incineration.[3]

  • Materials: High-density polyethylene (HDPE) bags (4 mil thickness), "High Hazard" yellow waste tags, cable ties.[1][2]

  • Wetting: If the powder is loose, lightly mist with PEG-400 or water to suppress dust generation before scooping.[3]

  • Primary Containment: Place the substance and contaminated debris into a clear 4-mil bag.

  • Seal: Twist the bag neck, fold over (gooseneck), and seal with tape or a cable tie.[1][3]

  • Secondary Containment: Place the sealed primary bag into a second, pre-labeled yellow hazardous waste bag.

  • Labeling: Affix a label reading:

    Contains: this compound.[1] High Toxicity.[3] Incinerate Only.

Protocol B: Liquid Waste (Solutions)
  • Objective: Prevent precipitation in lines and ensure solvent compatibility.

  • Materials: Amber glass or HDPE carboy, secondary containment tray.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (HCl > 6M) or oxidizers, which could react with the basic amine/amide functions.[1][3]

  • Transfer: Pour liquid waste through a funnel inside a fume hood.

  • Rinse: Rinse the source flask with a small volume of Methanol (MeOH) and add to the carboy.

  • Cap & Tag: Cap tightly. Label as "Flammable/Toxic Organic Waste".[3] List the active compound explicitly on the manifest.[3]

Protocol C: Decontamination of Glassware/Surfaces
  • Mechanism: The lactam ring is robust; simple soap is insufficient.[3] Oxidative degradation is preferred for final cleaning.[3]

  • Primary Wash: Rinse glassware with Methanol (MeOH) to solubilize the organic residue.[3] Collect this as Liquid Waste (Protocol B).

  • Deactivation (Surface): Apply a 10% Sodium Hypochlorite (Bleach) solution or a commercially available surfactant/oxidizer mix (e.g., Contrad® 70) to the surface.[1][3] Allow 15 minutes of contact time.

  • Final Rinse: Rinse with water. Verify no residue remains.[3]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision matrix for handling this specific compound based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: This compound CheckState Analyze Physical State Start->CheckState Solid Solid / Powder (Pure or Debris) CheckState->Solid Liquid Liquid Solution (Solvent + API) CheckState->Liquid Sharps Contaminated Sharps (Needles/Syringes) CheckState->Sharps DustControl Step 1: Wetting/Dust Suppression (Use PEG-400 Mist) Solid->DustControl Segregate Step 1: Segregate from Oxidizers Liquid->Segregate Container Step 1: Rigid Puncture-Proof Container Sharps->Container DoubleBag Step 2: Double Bagging (4-mil HDPE) DustControl->DoubleBag Final FINAL DISPOSAL: High-Temperature Incineration (>1000°C) DoubleBag->Final Carboy Step 2: Transfer to Flammable/Toxic Carboy Segregate->Carboy Carboy->Final Container->Final

Caption: Operational decision tree for segregating and packaging spiro-decane-dione waste streams.

Emergency Response: Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area (radius 10 ft).

  • PPE Up: Don Tyvek sleeves, double nitrile gloves, and a full-face respirator (if powder is airborne).[1][2][3]

  • Contain: Cover the spill with a solvent-dampened absorbent pad (do not dry sweep).[3]

  • Neutralize: Wipe the area with 10% bleach solution, followed by water.[3]

  • Dispose: All cleanup materials go into Protocol A (Solid Waste) .

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 11412594, 1-azaspiro[4.5]decane-2,8-dione. Retrieved from [Link]

  • Pardali, V., et al. (2021).[1][3][4] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1][2] Molbank, 2021(2), M1228.[1][2][3][4] (Demonstrates synthesis and handling of related spiro-dione scaffolds). Retrieved from [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (General guidance on N.O.S. classification for unlisted intermediates). Retrieved from [Link]

  • Munday, R., et al. (2012).[1][3][5] Investigations into the toxicology of spirolides. Toxins, 4(1), 1-14.[1][2][5] (Establishes toxicity baseline for spiro-cyclic marine toxins). Retrieved from [Link]

Sources

Comprehensive Handling & Safety Guide: 1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a specialized spirocyclic intermediate often utilized in the synthesis of neuroactive pharmaceutical agents (e.g., muscarinic agonists or antagonists).[1][2][3] Due to the spiro-lactam and ketone functionalities, this compound acts as a Pharmacologically Active Intermediate (PAI) .[1]

In the absence of compound-specific toxicological monographs (e.g., LD50 data), the Precautionary Principle mandates handling this substance as a Potent Compound (Occupational Exposure Band 3 - OEB 3) until definitive data proves otherwise.[1]

Hazard Classification (Derived from Structural Analogs)
Hazard CategoryClassificationMechanism/Justification
Acute Toxicity Warning Structural analogs (spiro-piperidines) often exhibit CNS activity.[1] Ingestion or inhalation may modulate neurotransmitter systems.
Skin/Eye Irritation Category 2A/2 The ketone and lactam moieties are capable of hydrogen bonding and membrane permeation, leading to localized tissue irritation.
Sensitization Potential Reactive carbonyls can form hapten-protein adducts, posing a risk of allergic contact dermatitis.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier Redundancy" approach. Do not rely on a single layer of defense.

Respiratory Protection[1][4][5]
  • Primary Control: All open handling (weighing, transfer, dissolution) MUST occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Control (Spill/Outside Hood): If containment is breached, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.

    • Why? Particulates of spiro-compounds can be potent; OV protection prevents vapor inhalation from volatile solvents used during processing.

Dermal Protection (Glove Selection)

Standard latex gloves are insufficient due to the lipophilic nature of the spiro-decane core, which facilitates permeation.[1]

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling Nitrile 5 mil (0.12 mm)>480 min (Solid)Single pair acceptable inside hood.[1]
Solution Handling Nitrile + Laminate Double Glove>240 min (Solvent dependent)Inner: Nitrile (Touch). Outer: Silver Shield/Laminate (Barrier).
Spill Cleanup Butyl Rubber 25 mil>480 minHeavy-duty chemical resistance required.
Ocular Protection[1][4][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of splash entry from the side.[1]

  • High Risk: Face shield required during scale-up reactions (>5g) or when handling pressurized vessels.

Operational Handling Protocol

This workflow utilizes a "Zone of Control" methodology to prevent cross-contamination.

Workflow Diagram

HandlingProtocol cluster_hood Chemical Fume Hood Zone Start Start: Material Retrieval Weighing Step 1: Weighing (Static-Free Balance in Hood) Start->Weighing Verify PPE Solubilization Step 2: Solubilization (Add Solvent: DCM/MeOH) Weighing->Solubilization Transfer Solid Reaction Step 3: Reaction Setup (Closed Vessel / Inert Atm) Solubilization->Reaction Dissolve Completely Quench Step 4: Quench & Workup (Neutralize Active Species) Reaction->Quench Reaction Complete Waste Step 5: Waste Disposal (Segregated Stream) Quench->Waste Liquids/Solids

Caption: Operational workflow ensuring all open-handling steps occur within the containment zone (Fume Hood).

Step-by-Step Procedures
Step 1: Weighing & Transfer
  • Static Control: Spiro-cyclic solids can be electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.

  • Technique: Weigh into a tared vial/flask. Do not use weighing paper; use a weighing boat or funnel to minimize surface residue.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol) before removing it from the hood.

Step 2: Solubilization
  • Solvent Choice: this compound is moderately polar.[1]

    • Recommended: Dichloromethane (DCM), Methanol, or Ethyl Acetate.[1]

  • Dissolution: Add solvent slowly. The lactam ring is stable, but the ketone (C8 position) is reactive. Avoid strong bases during dissolution to prevent enolization/polymerization unless intended.

Step 3: Reaction & Quenching
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can promote auto-oxidation of the alpha-positions next to the carbonyls.

  • Quenching: If using reactive reagents (e.g., hydrides on the ketone), quench slowly at 0°C. Exotherms can vaporize the solvent, carrying the active intermediate into the hood atmosphere.[1]

Disposal & Deactivation Plan

Never dispose of this compound down the drain. It is a potential environmental toxin.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, wipes, weighing boats.[1]High-Temperature Incineration (labeled "Cytotoxic/Potent Chemical").
Liquid Waste (Organic) Reaction mother liquors, solvent washes.Halogenated/Non-Halogenated Solvent Stream (Incineration).
Aqueous Waste Quench layers, aqueous extractions.Adjust pH to 7 , then treat as chemical wastewater for incineration.

Deactivation Solution (for surface cleaning):

  • Preparation: 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide.

  • Mechanism: Base hydrolysis attacks the lactam ring and ketone, cleaving the spiro-core and reducing pharmacological potency.

  • Procedure: Spray contaminated surface, let sit for 15 minutes, wipe with absorbent pads, then rinse with water.

References & Authority

This protocol adheres to the standards set by the National Research Council and OSHA for handling novel pharmaceutical intermediates.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][5] Hazard Communication Standard (HCS). United States Department of Labor. [Link][1]

  • PubChem. (2025).[6][7] Compound Summary: 1-Azaspiro[4.5]decane Derivatives. National Library of Medicine. [Link]

  • SafeWork NSW. (2023). Handling Potent Compounds in the Pharmaceutical Industry. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.